molecular formula C28H40N4S B1673554 Foropafant CAS No. 136468-36-5

Foropafant

Numéro de catalogue: B1673554
Numéro CAS: 136468-36-5
Poids moléculaire: 464.7 g/mol
Clé InChI: VVBFISAUNSXQGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure given in first source;  PAF antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBFISAUNSXQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869859
Record name N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136468-36-5
Record name Foropafant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOROPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Foropafant: A Technical Deep Dive into its Mechanism of Action as a Potent Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foropafant (SR27417) is a highly potent and selective, orally active antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding affinity, its inhibitory effects on cellular functions, and the underlying signaling pathways. It consolidates data from preclinical and clinical studies to offer a detailed resource for researchers and professionals in the field of drug development.

Introduction to this compound and Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, eosinophils, neutrophils, and intestinal epithelial cells.[1][2] The activation of PAF-R triggers a cascade of intracellular signaling events, leading to cellular activation and the release of other inflammatory mediators.

This compound (SR27417) was developed as a specific antagonist to the PAF receptor, aiming to mitigate the pro-inflammatory and pathological effects of PAF. Its high potency and selectivity have made it a valuable tool for investigating the role of PAF in various diseases and a candidate for therapeutic intervention.

Core Mechanism of Action: Competitive Antagonism of the PAF Receptor

The primary mechanism of action of this compound is its competitive antagonism of the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PAF, and inhibiting the initiation of downstream signaling cascades.

Binding Affinity to the PAF Receptor

This compound exhibits exceptionally high binding affinity for the PAF receptor. Radioligand binding assays have been instrumental in quantifying this interaction.

Data Presentation: this compound Binding Affinity

Cell TypeRadioligandThis compound (SR27417) Ki (pM)Reference
Washed Rabbit Platelets[3H]PAF57 ± 0.02[3]
Washed Human Platelets[3H]PAF50 ± 0.8[3]
Cell TypeRadioligandThis compound (SR27417) KD (nM)Bmax (fmol/108 cells)Reference
Washed Rabbit Platelets (High Affinity)[3H]SR 274170.75 ± 0.0658.7 ± 4.3[4]
Washed Rabbit Platelets (Low Affinity)[3H]SR 2741753.8 ± 4.91665 ± 87
Washed Human Platelets (High Affinity)[3H]SR 274170.21 ± 0.0113.9 ± 0.9
Washed Human Platelets (Low Affinity)[3H]SR 274174.75 ± 1.982.2 ± 2.9
Cell TypeRadioligandThis compound (SR27417) IC50 (nM)Reference
Human Polymorphonuclear Leukocytes (High Affinity)[3H]PAF0.17 ± 0.02
Human Polymorphonuclear Leukocytes (Low Affinity)[3H]PAF6.9 ± 0.7
Inhibition of PAF-Induced Cellular Responses

This compound potently inhibits the physiological responses induced by PAF. A key functional consequence of its receptor antagonism is the inhibition of platelet aggregation.

Data Presentation: Inhibition of PAF-Induced Platelet Aggregation

SpeciesAgonistThis compound (SR27417) EffectReference
RabbitPAFPotent inhibition
HumanPAFPotent inhibition

Experimental Protocols

PAF Receptor Binding Assay (Competitive Displacement of [3H]PAF)

This protocol is based on the methodology described by Herbert et al. (1993).

  • Preparation of Washed Platelets:

    • Collect human or rabbit blood in anticoagulant (e.g., acid-citrate-dextrose).

    • Centrifuge at a low speed to obtain platelet-rich plasma (PRP).

    • Treat PRP with apyrase and centrifuge at a higher speed to pellet the platelets.

    • Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

  • Binding Assay:

    • In a reaction tube, combine the washed platelet suspension, [3H]PAF (at a concentration near its KD), and varying concentrations of this compound (or unlabeled PAF for standard curve).

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine non-specific binding in the presence of a saturating concentration of unlabeled PAF.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Calculate the IC50 value from the resulting sigmoidal curve and determine the Ki value using the Cheng-Prusoff equation.

Inhibition of PAF-Induced Platelet Aggregation

This protocol is a generalized method based on the principles of light transmission aggregometry.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect fresh human blood in citrate (B86180) anticoagulant.

    • Centrifuge the blood at a low speed to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed.

  • Aggregation Assay:

    • Place a sample of PRP in an aggregometer cuvette with a stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add varying concentrations of this compound to the PRP and incubate for a short period.

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis:

    • Measure the maximum aggregation percentage for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation relative to the control (PAF alone).

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways Modulated by this compound

As a PAF receptor antagonist, this compound blocks the initiation of the PAF signaling cascade. The PAF receptor is known to couple to both Gq and Gi proteins, leading to the activation of multiple downstream effector pathways.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (SR27417) PAFR PAF Receptor (GPCR) This compound->PAFR Competitively Inhibits PAF PAF PAF->PAFR Binds & Activates Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates TLR4 TLR4 Signaling PAFR->TLR4 Interacts with PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (Inflammation, Aggregation) Ca->CellularResponse PKC->CellularResponse cAMP->CellularResponse TLR4->CellularResponse

In the context of diseases where this compound has been investigated, such as asthma and ulcerative colitis, specific cell types and signaling outcomes are of particular interest:

  • Eosinophils: In allergic asthma, PAF is a potent chemoattractant and activator of eosinophils. PAF-R signaling in these cells contributes to their migration to the airways and the release of inflammatory mediators.

  • Intestinal Epithelial Cells: In ulcerative colitis, PAF can disrupt the integrity of the intestinal epithelial barrier and promote inflammation. PAF receptors are expressed on intestinal epithelial cells, and their activation can lead to the production of pro-inflammatory cytokines like IL-8, potentially through interactions with Toll-like receptor 4 (TLR4) signaling.

By blocking the PAF receptor, this compound is expected to inhibit these downstream events in a cell-specific manner, thereby reducing inflammation and tissue damage.

Clinical Studies with this compound (SR27417A)

This compound has been evaluated in clinical trials for several inflammatory conditions.

Allergen-Induced Asthma

A study investigated the effect of this compound on the early and late asthmatic responses to allergen challenge in mild asthmatics.

Data Presentation: Allergen-Induced Asthma Clinical Trial

ParameterPlaceboThis compound (SR27417A)p-value
Late Asthmatic Response (LAR)
Mean max % fall in FEV129 ± 6%23.5 ± 5.4%< 0.05
Area under the curve (AUC) for FEV1 (4-10h)107 ± 2479 ± 17< 0.05
Early Asthmatic Response (EAR)
Mean max % fall in FEV1No significant effectNo significant effectNS

FEV1: Forced Expiratory Volume in 1 second

The study concluded that this compound had a modest inhibitory effect on the late asthmatic response, suggesting a role for PAF in this phase of the allergic reaction.

Ulcerative Colitis

A randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with moderately active ulcerative colitis.

Data Presentation: Ulcerative Colitis Clinical Trial

Outcome (at 28 days)Placebo (n=75)This compound (SR27417A) (n=76)p-value
Remission Rate29.0%35.6%0.44
Definite or Possible Improvement in Symptom Score48.3%49.2%0.43

The study found no statistically significant difference between this compound and placebo in inducing remission or improving symptoms in patients with active ulcerative colitis.

Conclusion

This compound is a highly potent and selective competitive antagonist of the PAF receptor, as demonstrated by its low picomolar Ki values in radioligand binding assays and its effective inhibition of PAF-induced platelet aggregation. Its mechanism of action is to block the binding of PAF to its receptor, thereby preventing the activation of downstream Gq and Gi-mediated signaling pathways that are implicated in inflammation and thrombosis. While this compound showed a modest effect in a clinical trial on allergen-induced asthma, it did not demonstrate efficacy in a trial for ulcerative colitis. This comprehensive technical guide provides key data and methodologies for understanding the preclinical and clinical profile of this compound, serving as a valuable resource for researchers in pharmacology and drug development.

References

Foropafant: A Technical Guide to a Potent Platelet-Activating Factor (PAF) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foropafant, also known as SR 27417, is a highly potent and selective, orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[2] By competitively blocking the PAF receptor, this compound has been investigated for its therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and relevant signaling pathways.

Chemical Properties

This compound is a thieno-triazolo-diazepine derivative.

PropertyValue
IUPAC NameN,N-dimethyl-N'-[(3-pyridinyl)methyl]-N'-[4-(2,4,6-triisopropylphenyl)-2-thiazolyl]-1,2-ethanediamine
Molecular FormulaC28H40N4S
Molecular Weight464.71 g/mol
SynonymsSR 27417, SR27417A

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding of PAF, the receptor initiates a cascade of intracellular signaling events. This compound competitively binds to the PAF receptor, thereby preventing the binding of PAF and subsequent downstream signaling.[3]

PAF Receptor Signaling Pathway

The binding of PAF to its receptor can activate multiple G proteins, leading to the activation of various downstream signaling cascades. A simplified representation of the major PAF receptor signaling pathway is depicted below.

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates This compound This compound This compound->PAFR Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

PAF Receptor Signaling Pathway

Quantitative Pharmacological Data

This compound has demonstrated high affinity for the PAF receptor and potent inhibitory activity in various in vitro and in vivo assays.

In Vitro Activity
AssaySpecies/SystemParameterValueReference
[3H]PAF Receptor BindingWashed Rabbit PlateletsKi57 ± 0.02 pM[3]
[3H]PAF Receptor BindingWashed Human PlateletsKi50 ± 0.8 pM[3]
[3H]PAF Binding InhibitionHuman Polymorphonuclear Leukocytes (High Affinity Site)IC500.17 ± 0.02 nM[3]
[3H]PAF Binding InhibitionHuman Polymorphonuclear Leukocytes (Low Affinity Site)IC506.9 ± 0.7 nM[3]
[3H]WEB-2086 Binding InhibitionWashed Rabbit PlateletsIC500.18 ± 0.01 nM[3]
PAF-Induced Platelet AggregationBovine PlateletspA210.46 ± 2.36[4]
In Vivo Activity
ModelSpeciesEndpointParameterValueReference
PAF-Induced HypotensionRatInhibition of HypotensionED50 (i.v.)6 ± 2 µg/kg[5]
Allergen-Induced AsthmaHumanAttenuation of Late Asthmatic Response-Significant[6]
Antigen-Induced HypotensionRatProtection and Reversal-Dose-dependent[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

PAF Receptor Binding Assay ([3H]PAF Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the PAF receptor by measuring its ability to displace the radiolabeled PAF ligand, [3H]PAF, from its binding sites on platelet membranes.

Materials:

  • Washed rabbit or human platelets

  • [3H]PAF (radioligand)

  • This compound (test compound)

  • Unlabeled PAF (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: Prepare a membrane fraction from washed rabbit or human platelets through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, combine the platelet membrane preparation, a fixed concentration of [3H]PAF, and varying concentrations of this compound. For determining non-specific binding, a high concentration of unlabeled PAF is used instead of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]PAF against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PAF) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow Start Start Prep_Membranes Prepare Platelet Membranes Start->Prep_Membranes Incubate Incubate Membranes with [3H]PAF and this compound Prep_Membranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Receptor Binding Assay Workflow
In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by PAF.

Materials:

  • Platelet-rich plasma (PRP) from human or animal blood

  • Platelet-activating factor (PAF)

  • This compound

  • Aggregometer

Methodology:

  • PRP Preparation: Obtain PRP by centrifugation of whole blood collected in an anticoagulant.

  • Assay Procedure:

    • Place a sample of PRP in the aggregometer cuvette and establish a baseline reading.

    • Add a known concentration of this compound (or vehicle control) and incubate for a short period.

    • Induce platelet aggregation by adding a submaximal concentration of PAF.

  • Measurement: The aggregometer measures the change in light transmission as platelets aggregate.

  • Data Analysis: The extent of inhibition of aggregation is calculated by comparing the aggregation response in the presence of this compound to the control response. An IC50 value can be determined by testing a range of this compound concentrations.

In Vivo Model of PAF-Induced Hypotension

This in vivo model assesses the efficacy of this compound in antagonizing the systemic effects of PAF.

Objective: To determine the effective dose (ED50) of this compound required to inhibit the hypotensive response induced by an intravenous injection of PAF in an animal model.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Platelet-activating factor (PAF)

  • This compound

  • Anesthetic

  • Blood pressure monitoring equipment

Methodology:

  • Animal Preparation: Anesthetize the rats and cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.

  • Drug Administration: Administer this compound intravenously at various doses. A control group receives the vehicle.

  • PAF Challenge: After a predetermined time following this compound administration, inject a standard dose of PAF intravenously.

  • Measurement: Continuously monitor the mean arterial blood pressure.

  • Data Analysis: The percentage inhibition of the PAF-induced hypotensive response is calculated for each dose of this compound. The ED50 is then determined from the dose-response curve.

InVivo_Hypotension_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Cannulate Cannulate Artery and Vein Anesthetize->Cannulate Administer_this compound Administer this compound (i.v.) Cannulate->Administer_this compound Administer_PAF Administer PAF (i.v.) Administer_this compound->Administer_PAF Monitor_BP Monitor Blood Pressure Administer_PAF->Monitor_BP Analyze Analyze Data (Calculate ED50) Monitor_BP->Analyze End End Analyze->End

In Vivo Hypotension Experiment

Pharmacokinetics and Pharmacodynamics

This compound is orally active and exhibits a long duration of action.[1] After intravenous administration in rats, a significant protective effect against PAF-induced hypotension was observed for up to 48 hours.[5] This suggests a favorable pharmacokinetic profile for potential therapeutic applications. Further detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to fully characterize its pharmacokinetic properties.

Pharmacodynamically, this compound has demonstrated efficacy in various preclinical models of inflammation and allergic reactions. In a clinical study involving asthmatic subjects, this compound significantly attenuated the late asthmatic response to allergen challenge, indicating its potential to modulate allergic inflammation.[6]

Conclusion

This compound (SR 27417) is a remarkably potent and selective PAF receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of PAF-mediated activity. Its high affinity for the PAF receptor translates into potent inhibition of cellular responses such as platelet aggregation and systemic effects like hypotension. The long duration of action observed in preclinical studies highlights its potential as a therapeutic agent for inflammatory and allergic conditions where PAF plays a significant pathological role. Further elucidation of its complete pharmacokinetic and pharmacodynamic profile will be crucial for its future clinical development.

References

SR27417: A Technical Guide to the Potent Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to SR27417, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.

Chemical Structure and Properties

SR27417, also known as Faropafant, is a synthetic molecule recognized for its high-affinity competitive antagonism of the PAF receptor. Its chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name N,N-Dimethyl-N′-(3-pyridinylmethyl)-N′-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine[1]
Synonym(s) Faropafant, N1,N1-Dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine[1]
CAS Number 136468-36-5[1]
Molecular Formula C₂₈H₄₀N₄S[1]
Molecular Weight 464.71 g/mol [1]
Appearance White to beige powder[1]
Solubility Soluble in DMSO (5 mg/mL, with warming)[1]
SMILES String CC(C)c1cc(C(C)C)c(-c2csc(n2)N(CCN(C)C)Cc3cccnc3)c(c1)C(C)C[1]
InChI Key VVBFISAUNSXQGZ-UHFFFAOYSA-N[1]

Mechanism of Action: PAF Receptor Antagonism

SR27417 exerts its biological effects by acting as a selective and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PAF, initiates a cascade of intracellular signaling events.[1][2] These pathways are implicated in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[3][4]

By binding to the PAFR, SR27417 competitively inhibits the binding of PAF, thereby blocking the downstream signaling pathways. The key signaling events initiated by PAFR activation include the activation of GTPase and subsequent engagement of multiple phospholipases (PLC, PLD, and PLA2), leading to the generation of second messengers, activation of protein kinase C (PKC) and tyrosine kinases, and mobilization of intracellular calcium.[1][5]

PAF Receptor Signaling Pathway

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates SR27417 SR27417 SR27417->PAFR Binds & Inhibits G_protein G-protein (Gq) PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Other_PL PLA2, PLD, Tyrosine Kinase G_protein->Other_PL PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Other_PL->Cellular_Response

Caption: SR27417 competitively antagonizes the PAF receptor, blocking downstream signaling.

Quantitative Pharmacological Data

Studies have characterized the binding affinity and inhibitory potency of SR27417 in various cell types. The data consistently demonstrates its high potency, often exceeding that of the endogenous ligand, PAF.

Table 1: Binding Affinity of [³H]SR27417
Cell TypeAffinity SiteDissociation Constant (K_D)Maximum Binding Capacity (B_max)
Washed Rabbit Platelets High Affinity0.75 ± 0.06 nM58.7 ± 4.3 fmol/10⁸ cells
Low Affinity53.8 ± 4.9 nM1665 ± 87 fmol/10⁸ cells
Washed Human Platelets High Affinity0.21 ± 0.01 nM13.9 ± 0.9 fmol/10⁸ cells
Low Affinity4.75 ± 1.9 nM82.2 ± 2.9 fmol/10⁸ cells
Human Polymorphonuclear Leukocytes Single Site0.31 ± 0.1 nM9.36 ± 1.2 fmol/10⁶ cells
Data from Herbert J. M., et al. (1993).[6]
Table 2: Inhibitory Potency of SR27417 and Comparators
Cell TypeCompoundIC₅₀ (nM)K_i (pM)
Washed Rabbit Platelets C16-PAF1.9 ± 0.04-
SR27417-260 ± 20
Data from Herbert J. M., et al. (1993).[6]

Experimental Protocols

The following section details the methodology for a key experiment used to characterize SR27417's binding properties.

Radioligand Binding Assay for [³H]SR27417

This protocol is based on the methods described by Herbert J. M., et al. in Biochemical Pharmacology, 1993.[6]

Objective: To determine the binding characteristics (K_D and B_max) of [³H]SR27417 to its target receptors on platelets and polymorphonuclear leukocytes.

Materials:

  • [³H]SR27417 (radioligand)

  • Unlabeled SR27417 (for non-specific binding determination)

  • Washed rabbit or human platelets, or human polymorphonuclear leukocytes

  • Binding buffer (composition not specified in the abstract)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Workflow Diagram:

Binding_Assay_Workflow prep Prepare Washed Cells (Platelets or PMNs) incubate Incubate Cells with [³H]SR27417 (Varying Concentrations) prep->incubate nsb Parallel Incubation with Excess Unlabeled SR27417 for NSB prep->nsb separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate nsb->separate wash Wash Filters separate->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis (Scatchard Plot) count->analyze results Determine K_D and B_max analyze->results

Caption: Workflow for the [³H]SR27417 radioligand binding assay.

Procedure:

  • Cell Preparation: Prepare washed platelets or polymorphonuclear leukocytes from rabbit or human blood samples according to standard laboratory procedures.

  • Incubation:

    • For saturation binding experiments, incubate a fixed concentration of cells with increasing concentrations of [³H]SR27417.

    • To determine non-specific binding (NSB), a parallel set of incubations is performed in the presence of a large excess of unlabeled SR27417.

    • Incubations are carried out for a specified time to reach equilibrium. The study noted that binding became progressively irreversible after 2 hours.[6]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Analyze the specific binding data using Scatchard analysis to determine the dissociation constant (K_D) and the maximum number of binding sites (B_max).

In Vivo and In Vitro Activity

SR27417 has demonstrated significant efficacy in various preclinical models:

  • Asthma Models: In studies involving allergen-induced asthmatic responses, SR27417A (a formulation of SR27417) was shown to have a modest inhibitory effect on the late asthmatic response, suggesting a role for PAF in allergic inflammation.[7] It was also effective in inhibiting systemic, cellular, and pulmonary effects after PAF challenge in patients with mild asthma.[8]

  • Platelet Aggregation: In vitro studies on bovine platelets showed that SR27417 dose-dependently inhibited PAF-induced platelet aggregation in a competitive and reversible manner.[9]

These findings underscore the potency of SR27417 as a PAF receptor antagonist and its potential as a tool for investigating PAF-mediated pathophysiology and as a lead compound for therapeutic development.

References

An In-depth Technical Guide to the Platelet-Activating Factor Receptor (PAFR) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its biological effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[1] Understanding the intricate signaling cascades initiated by PAFR activation is paramount for the development of novel therapeutic agents targeting PAF-related diseases. This technical guide provides a comprehensive overview of the core PAFR signaling pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data.

The Core PAFR Signaling Pathway

The PAFR is a classic seven-transmembrane domain receptor that couples to multiple heterotrimeric G proteins, primarily Gq and Gi, and to a lesser extent, G12/13.[3][4] This promiscuous coupling allows for the activation of diverse downstream signaling cascades, leading to a wide range of cellular responses.

Gq-Mediated Signaling

Upon PAF binding, the Gq alpha subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC). Activated PKC phosphorylates a multitude of substrate proteins, leading to downstream cellular events such as inflammation and neurotransmission.

Gi-Mediated Signaling

Simultaneously, PAFR activation can engage the Gi signaling pathway. The alpha subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). The beta-gamma subunits of Gi can also directly modulate the activity of ion channels and other effector proteins. The Gi pathway is particularly important in mediating chemotaxis in immune cells.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist-induced activation, PAFR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. Furthermore, β-arrestin acts as a scaffold protein, initiating a wave of G protein-independent signaling by recruiting various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2). β-arrestin also facilitates the internalization of the receptor via clathrin-coated pits, a crucial step for receptor downregulation and resensitization.

PAFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAFR PAF->PAFR Gq Gq PAFR->Gq activates Gi Gi PAFR->Gi activates GRK GRK PAFR->GRK activates beta_arrestin β-Arrestin PAFR->beta_arrestin recruits PLC PLC Gq->PLC activates AC AC Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP GRK->PAFR phosphorylates ERK ERK beta_arrestin->ERK activates Internalization Receptor Internalization beta_arrestin->Internalization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Cellular_Response_Gq Cellular Response (e.g., Inflammation) PKC->Cellular_Response_Gq ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response_Gi Experimental_Workflow start Start: Novel Compound binding_assay Radioligand Binding Assay start->binding_assay g_protein_activation G-Protein Activation Assay (e.g., [³⁵S]GTPγS) binding_assay->g_protein_activation Determine Affinity (Ki) second_messenger Second Messenger Assays g_protein_activation->second_messenger Assess Functional Potency (EC50) beta_arrestin_assay β-Arrestin Recruitment Assay g_protein_activation->beta_arrestin_assay Investigate Biased Agonism calcium_assay Calcium Mobilization Assay second_messenger->calcium_assay Gq Pathway camp_assay cAMP Assay second_messenger->camp_assay Gi Pathway downstream_effects Downstream Functional Assays (e.g., Chemotaxis, Cytokine Release) calcium_assay->downstream_effects camp_assay->downstream_effects beta_arrestin_assay->downstream_effects end End: Compound Characterized downstream_effects->end

References

Foropafant's High-Affinity Binding to the Platelet-Activating Factor Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of foropafant to the Platelet-Activating Factor (PAF) receptor. It includes quantitative data, detailed experimental protocols for determining binding affinity, and visualizations of the relevant signaling pathway and experimental workflow.

Core Data: this compound Binding Affinity

This compound, also known as SR27417, is a highly potent and selective antagonist for the Platelet-Activating Factor (PAF) receptor. Its high affinity is demonstrated by its low inhibition constant (Ki), a measure of how tightly a ligand binds to a receptor.

CompoundParameterValueRadioligandReceptor Source
This compound (SR27417)Ki57 pM[3H]PAFRabbit and Human Platelets

Table 1: Binding Affinity of this compound for the PAF Receptor. The Ki value indicates the concentration of this compound required to occupy 50% of the PAF receptors in the presence of the radiolabeled natural ligand, [3H]PAF[1][2].

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's Ki value is achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand ([3H]PAF) for binding to the PAF receptor.

1. Preparation of Platelet Membranes:

  • Source: Washed rabbit or human platelets are used as a source of PAF receptors[1][2].

  • Homogenization: Platelets are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[3].

  • Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the PAF receptors[3].

  • Resuspension: The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3].

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay[3].

2. Competitive Binding Assay:

  • Reaction Mixture: The assay is typically performed in 96-well plates with a final volume of 250 µL per well[3]. Each well contains:

    • A fixed amount of the platelet membrane preparation (e.g., 50-120 µg of protein)[3].

    • A fixed concentration of the radioligand, [3H]PAF.

    • Varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The plates are incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium[3].

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This process separates the membrane-bound radioligand from the unbound radioligand[3].

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand[3].

3. Detection and Data Analysis:

  • Scintillation Counting: The radioactivity trapped on the filters, which corresponds to the amount of bound [3H]PAF, is measured using a scintillation counter[3].

  • Determination of IC50: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]PAF.

  • Calculation of Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([3H]PAF) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor[3][4].

Visualizations

PAF Receptor Signaling Pathway

The Platelet-Activating Factor receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades[5][6][7].

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binding Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response ATP ATP ATP->AC cAMP->Cellular_Response Modulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Platelet_Isolation Isolate Platelets (Source of PAFR) Membrane_Prep Prepare Platelet Membranes Platelet_Isolation->Membrane_Prep Incubation Incubate: Membranes + [³H]PAF + this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand ([³H]PAF) & this compound Dilutions Reagent_Prep->Incubation Filtration Vacuum Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Unraveling the Enigma of Platelet-Activating Factor: A Technical Guide to its Biological Functions and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Platelet-Activating Factor (PAF) is a potent, multifaceted phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Initially identified for its ability to induce platelet aggregation, its functions are now known to extend to inflammation, immune responses, and the regulation of various organ systems. This technical guide provides a comprehensive overview of the core biological functions of PAF, its intricate signaling pathways, and detailed methodologies for its study, catering to the needs of researchers and professionals in drug development.

Core Biological Functions of Platelet-Activating Factor

PAF's biological activities are extensive, impacting numerous cell types and organ systems. Its actions are primarily mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).

Inflammation and Immune Response

PAF is a key player in the inflammatory cascade, acting as a potent chemoattractant for leukocytes, particularly neutrophils and eosinophils. It stimulates the degranulation of these cells, leading to the release of inflammatory mediators and reactive oxygen species.[1][2] PAF also increases vascular permeability, contributing to edema and the influx of inflammatory cells to the site of injury or infection.[3]

Cardiovascular System

In the cardiovascular system, PAF exhibits a range of effects. It is a potent vasodilator, leading to a drop in blood pressure.[3] It also directly affects cardiac function and can contribute to arrhythmias. Furthermore, PAF is a powerful activator of platelets, inducing their aggregation and the release of their granular contents, a critical step in thrombosis and hemostasis.[3]

Respiratory System

PAF has significant implications in respiratory physiology and pathology. It is a potent bronchoconstrictor, and its presence has been detected in the bronchoalveolar lavage fluid of asthmatic patients. It is implicated in the pathogenesis of asthma and other inflammatory lung diseases by promoting airway hyperresponsiveness and inflammation.

Nervous System

The role of PAF in the central nervous system (CNS) is complex and multifaceted. Elevated levels of PAF have been detected in the cerebrospinal fluid (CSF) of patients with neurological diseases such as multiple sclerosis and subarachnoid hemorrhage, suggesting its involvement in neuroinflammatory processes. PAF can modulate neuronal activity and has been implicated in the pathogenesis of various CNS disorders.

Renal System

In the kidneys, PAF can influence renal blood flow and glomerular filtration rate. It is involved in the pathophysiology of certain kidney diseases by contributing to inflammatory processes within the renal tissue.

Role in Cancer

Emerging evidence suggests a role for PAF in cancer biology. It has been shown to promote tumor growth, angiogenesis, and metastasis. The PAF receptor is overexpressed in various cancer cell types, making it a potential target for anti-cancer therapies.

Quantitative Data on Platelet-Activating Factor

The following tables summarize key quantitative data related to the biological activity of PAF and the potency of its antagonists.

Table 1: EC50 Values for PAF-Induced Cellular Responses

Cellular ResponseCell TypeEC50 ValueReference
Neutrophil DegranulationHuman Eosinophils1.47 nM
Neutrophil ChemotaxisHuman Neutrophils14 - 128 nM

Table 2: Ki Values for PAF Receptor Antagonists

AntagonistReceptor SourceKi ValueReference
ABT-491Human Platelets0.6 nM
WEB 2086 (Apafant)Human PAF Receptors9.9 nM
CV-3988Rabbit Platelets1.2 x 10⁻⁷ M
Ginkgolide BCloned PAF Receptors110 nM (for 7α-chloro ginkgolide B)
LexipafantHuman Platelet PAF-RHigh Affinity

Table 3: Concentrations of PAF in Biological Fluids in Health and Disease

Biological FluidConditionPAF ConcentrationReference
PlasmaHealthy Controls0.48 ± 0.36 ng/mL
PlasmaRelapsing-Remitting Multiple Sclerosis5.10 ± 4.97 ng/mL
Cerebrospinal FluidHealthy Controls0.01 ± 0.04 ng/mL
Cerebrospinal FluidRelapsing-Remitting Multiple Sclerosis8.59 ± 6.39 ng/mL
Cerebrospinal FluidSubarachnoid Hemorrhage (with vasospasm)Higher than in patients without infarction
Synovial FluidRheumatoid Arthritis (Neutrophils)29.2 ± 2.8 pmol per 1x10⁶ cells (at 20 min stimulation)
Bronchoalveolar Lavage FluidAsthmaDetected in 8 of 28 patients
Whole BloodSeptic Patients1.2 - 6.0 x 10⁻¹⁰ M

Signaling Pathways of Platelet-Activating Factor

PAF exerts its effects by binding to its G-protein-coupled receptor (PAFR), which can couple to different G proteins (Gq, Gi) to initiate a cascade of intracellular signaling events.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAFR PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to ATP ATP ATP->AC cAMP->Cellular_Response Modulates

PAF Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used in PAF research.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of PAF to induce the aggregation of platelets in a sample of platelet-rich plasma (PRP).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Whole Blood Collection (Sodium Citrate) B 2. Centrifugation (Low Speed) A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Adjust Platelet Count C->D E 5. Pre-warm PRP in Aggregometer D->E F 6. Add PAF (or Antagonist + PAF) E->F G 7. Monitor Light Transmittance F->G H 8. Generate Aggregation Curve G->H I 9. Calculate % Aggregation, EC50/IC50 H->I

Platelet Aggregation Assay Workflow

Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.8% sodium citrate (B86180) as an anticoagulant.

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Aggregation Measurement:

    • Pipette a known volume of the adjusted PRP into a cuvette with a magnetic stir bar.

    • Place the cuvette in an aggregometer and allow it to equilibrate to 37°C with constant stirring.

    • Establish a baseline of light transmittance.

    • Add a known concentration of PAF to the cuvette to induce aggregation.

    • Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: The extent of aggregation is quantified as the maximum change in light transmittance. Dose-response curves can be generated to determine the EC50 of PAF. For antagonist studies, the PRP is pre-incubated with the antagonist before the addition of PAF, and the IC50 can be calculated.

PAF Receptor Binding Assay

This assay is used to characterize the binding of ligands (agonists or antagonists) to the PAF receptor, typically using a radiolabeled ligand such as [³H]-PAF.

Methodology:

  • Membrane Preparation:

    • Isolate cells or tissues expressing the PAF receptor.

    • Homogenize the cells/tissues in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Binding Reaction:

    • In a reaction tube, combine the membrane preparation, a known concentration of [³H]-PAF, and either buffer (for total binding) or a high concentration of an unlabeled PAF antagonist (for non-specific binding). For competition assays, various concentrations of the test compound are added.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

    • Wash the filter quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Saturation binding experiments (using varying concentrations of [³H]-PAF) are analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • Competition binding experiments are used to determine the Ki of unlabeled ligands.

Quantification of PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of PAF in biological samples.

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, CSF), add an internal standard (e.g., a deuterated PAF analog).

    • Perform a lipid extraction using a solvent system such as chloroform/methanol.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Inject the reconstituted extract onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase system (e.g., water and methanol/acetonitrile containing a modifier like ammonium (B1175870) acetate) to separate PAF from other lipids.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for PAF and the internal standard. For C16:0-PAF, a common transition is m/z 524.4 → 184.1.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of PAF.

    • Quantify the amount of PAF in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Logical Relationships in PAF's Multifaceted Roles

The diverse biological functions of PAF are interconnected, often with inflammation as a central hub.

PAF_Logical_Relationships cluster_core Core Pathophysiological Roles cluster_systems Affected Organ Systems PAF Platelet-Activating Factor (PAF) Inflammation Inflammation PAF->Inflammation Induces Thrombosis Thrombosis PAF->Thrombosis Induces Cardiovascular Cardiovascular Disease Inflammation->Cardiovascular Respiratory Respiratory Disease (Asthma) Inflammation->Respiratory Nervous Neurological Disorders Inflammation->Nervous Renal Renal Injury Inflammation->Renal Cancer Cancer Progression Inflammation->Cancer Thrombosis->Cardiovascular

Interconnected Roles of PAF

This technical guide provides a foundational understanding of the critical roles of Platelet-Activating Factor in health and disease, along with practical methodologies for its investigation. The intricate nature of PAF signaling and its widespread physiological and pathological effects underscore its importance as a therapeutic target for a variety of inflammatory and thrombotic disorders. Further research into the nuances of PAF biology will undoubtedly pave the way for novel drug development strategies.

References

Foropafant: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the pharmacological and toxicological profile of foropafant (also known as SR 27417), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Sanofi, this compound was investigated for its therapeutic potential in conditions such as thrombosis and asthma before its development was discontinued. This guide synthesizes the available preclinical data to inform researchers and drug development professionals.

Executive Summary

This compound is a highly potent, competitive, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. It demonstrates high-affinity binding to the PAF receptor and effectively inhibits PAF-induced physiological responses, such as platelet aggregation and hypotension. While pharmacological data highlights its potential as a modulator of PAF-mediated pathways, a comprehensive public record of its toxicology is not available. This document outlines the known pharmacological properties of this compound and describes the standard toxicological assessments required for such a compound, providing a framework for its potential evaluation.

Pharmacology

The primary pharmacological activity of this compound stems from its high-affinity and selective antagonism of the PAF receptor.

Mechanism of Action

This compound is a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By binding to this receptor, this compound blocks the binding of the endogenous ligand, Platelet-Activating Factor, a potent phospholipid mediator involved in a variety of physiological and pathological processes including inflammation, allergic responses, and thrombosis.[1] The binding of PAF to its receptor typically initiates a signaling cascade involving Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), culminating in cellular responses like platelet aggregation, vasodilation, and inflammatory cell activation. This compound competitively inhibits these downstream effects by preventing the initial ligand-receptor interaction.

Pharmacodynamics

In vitro and in vivo studies have demonstrated the potent pharmacodynamic effects of this compound.

Table 1: In Vitro Pharmacodynamic Properties of this compound

ParameterSpecies/SystemValueReference
Ki for [3H]PAF binding-57 pM[1]
Inhibition of PAF-induced platelet aggregationRabbit, HumanPotent inhibitor (specific IC50 not available)[1]

Table 2: In Vivo Pharmacodynamic Properties of this compound

ParameterSpeciesRoute of AdministrationED50Duration of ActionReference
Inhibition of PAF-induced hypotensionRatIntravenous (i.v.)6 µg/kg48 - 72 hours[2]
Inhibition of PAF-induced hypotensionRatOral (p.o.)170 µg/kg48 - 72 hours[2]
Protection against endotoxin-induced hypotensionGuinea PigIntravenous (i.v.)1 - 6 mg/kg (complete protection)-[2]
Attenuation of antigen-induced hypotensionRatIntravenous (i.v.)0.3 - 3 mg/kg (dose-dependent protection)Up to 48 hours[1]
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. The provided oral efficacy data (ED50 of 170 µg/kg in rats) suggests that this compound is orally bioavailable.[2]

Signaling Pathways

The primary signaling pathway modulated by this compound is the Platelet-Activating Factor (PAF) receptor signaling cascade.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAF_R PAF Receptor (GPCR) This compound->PAF_R Competitively Inhibits PAF PAF PAF->PAF_R Binds and Activates Gq Gq PAF_R->Gq Activates Gi Gi PAF_R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_ER->Cellular_Response PKC->Cellular_Response

Figure 1: this compound's mechanism of action on the PAF receptor signaling pathway.

Toxicology Profile

A comprehensive toxicological profile for this compound is not available in the public domain. Given that the drug's development was discontinued, it is likely that extensive toxicology studies were either not completed or the results were not published. This section outlines the standard battery of non-clinical toxicology studies that a small molecule drug candidate such as this compound would typically undergo to support clinical development and marketing authorization.

Standard Toxicology Evaluation

The following studies are generally required by regulatory agencies (e.g., FDA, EMA) to assess the safety of a new chemical entity.

Table 3: Overview of Standard Preclinical Toxicology Studies

Study TypePurposeTypical SpeciesKey Endpoints
Acute Toxicity To determine the effects of a single high dose and estimate the maximum tolerated dose (MTD) and lethal dose (LD50).Rodent (e.g., rat, mouse)Mortality, clinical signs of toxicity, gross pathology.
Repeat-Dose Toxicity (Sub-chronic and Chronic) To characterize the toxicological profile after repeated administration, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).Rodent and a non-rodent species (e.g., dog, non-human primate)Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Genotoxicity To assess the potential for the drug to cause genetic damage.In vitro (bacterial and mammalian cells) and in vivo (rodent)Ames test (gene mutation), chromosomal aberration assay, in vivo micronucleus test.
Carcinogenicity To evaluate the tumorigenic potential of the drug with long-term exposure.Rodent (e.g., rat, mouse)Incidence and type of tumors, histopathology.
Reproductive and Developmental Toxicity To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development.Rodent and/or non-rodentFertility indices, implantation, fetal viability, external, visceral, and skeletal abnormalities, offspring growth and development.
Safety Pharmacology To investigate potential adverse effects on vital organ systems (cardiovascular, central nervous, and respiratory).Various in vitro and in vivo modelshERG channel assay, cardiovascular parameters (ECG, blood pressure), respiratory function, neurobehavioral assessments (e.g., Irwin test).
This compound-Specific Toxicological Data

As of the date of this document, no specific data from the aforementioned toxicology studies for this compound (SR 27417) are publicly available. Therefore, a quantitative risk assessment for this compound cannot be provided.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully described in the available literature. Below are generalized workflows for key assays relevant to the pharmacological characterization of a PAF receptor antagonist.

PAF-Induced Hypotension in Rats (In Vivo)

This experimental workflow outlines the general procedure for assessing the in vivo efficacy of a PAF receptor antagonist against PAF-induced hypotension.

InVivo_Hypotension_Workflow start Start animal_prep Anesthetize Rat (e.g., Sprague-Dawley) and cannulate carotid artery and jugular vein start->animal_prep baseline Record Baseline Mean Arterial Pressure (MAP) animal_prep->baseline treatment Administer this compound or Vehicle (i.v. or p.o.) baseline->treatment wait Waiting Period (e.g., 1 min for i.v., 1 hr for p.o.) treatment->wait challenge Administer PAF (i.v.) to induce hypotension wait->challenge record_map Continuously Record MAP challenge->record_map data_analysis Calculate % Inhibition of PAF-induced hypotension and determine ED50 record_map->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for in vivo assessment of PAF-induced hypotension.

Radioligand Binding Assay (In Vitro)

This workflow describes the general steps for a competitive radioligand binding assay to determine the binding affinity of a compound to the PAF receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing PAF receptor start->prep_membranes incubation Incubate membranes with: - [3H]PAF (radioligand) - Varying concentrations of this compound prep_membranes->incubation incubation_nsb Incubate for Non-Specific Binding: - [3H]PAF - Excess unlabeled PAF prep_membranes->incubation_nsb separation Separate bound and free radioligand (e.g., vacuum filtration) incubation->separation incubation_nsb->separation quantification Quantify radioactivity (scintillation counting) separation->quantification data_analysis Calculate specific binding and determine IC50 and Ki quantification->data_analysis end End data_analysis->end

Figure 3: Generalized workflow for a radioligand binding assay.

Conclusion

This compound (SR 27417) is a potent and selective PAF receptor antagonist with demonstrated in vitro and in vivo efficacy. Its high affinity for the PAF receptor and its ability to inhibit PAF-mediated responses at low doses underscore its pharmacological potential. However, the lack of publicly available comprehensive toxicology and pharmacokinetic data presents a significant gap in its overall profile. The discontinuation of its development suggests that either unfavorable findings arose during preclinical or early clinical evaluation, or strategic business decisions were made. For researchers interested in the role of PAF in disease, this compound remains a valuable pharmacological tool for in vitro and in vivo studies, provided its use is guided by the understanding that its full safety profile has not been publicly disclosed. Any future consideration of this compound or similar compounds for therapeutic development would necessitate a complete and rigorous toxicological evaluation as outlined in this guide.

References

Foropafant: A Technical Deep Dive into a Potent Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Foropafant (SR27417) is a highly potent and selective, orally active antagonist of the Platelet-Activating Factor (PAF) receptor. Its development marked a significant step in the exploration of PAF receptor modulation for therapeutic purposes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and the Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, and endothelial cells. The activation of PAFR triggers a cascade of intracellular signaling events, leading to cellular activation and physiological responses.

This compound was developed as a specific antagonist to block the binding of PAF to its receptor, thereby inhibiting its downstream effects. Its high potency and selectivity made it a valuable tool for investigating the role of PAF in various diseases and a potential therapeutic agent.

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. It binds with very high affinity to the receptor, preventing PAF from binding and initiating the intracellular signaling cascade. This blockade of the PAF receptor inhibits PAF-induced physiological responses such as platelet aggregation, inflammation, and increased vascular permeability.

Signaling Pathways

The binding of PAF to its G-protein coupled receptor activates multiple signaling pathways, primarily through Gq and Gi proteins. This compound, by blocking this initial binding, prevents the activation of these downstream pathways.

Caption: this compound blocks PAF receptor signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity
SpeciesCell TypeRadioligandParameterValue (pM)Reference
RabbitPlatelets[³H]PAFKᵢ57 ± 0.02[1]
HumanPlatelets[³H]PAFKᵢ50 ± 0.8[1]
Table 2: In Vitro Functional Activity - Inhibition of [³H]PAF Binding
SpeciesCell TypeParameterValue (nM)Reference
HumanPolymorphonuclear Leukocytes (High Affinity Site)IC₅₀0.17 ± 0.02[1]
HumanPolymorphonuclear Leukocytes (Low Affinity Site)IC₅₀6.9 ± 0.7[1]
Table 3: In Vivo Efficacy - Inhibition of PAF-Induced Edema in Rabbit Skin
Administration RouteParameterValueReference
Intradermal (premixed with PAF)ED₅₀3.3 ± 0.15 pmol/site[2]
Intravenous (1h before PAF)ED₅₀16 ± 3 µg/kg
Oral (3h before PAF)ED₅₀0.18 ± 0.07 mg/kg
Table 4: Clinical Trial Data - Asthma (Allergen-Induced Late Asthmatic Response)
TreatmentParameterValuep-valueReference
SR27417AAUC LAR₄₋₁₀ₕ79 ± 17< 0.05
PlaceboAUC LAR₄₋₁₀ₕ107 ± 24
SR27417AMean Max % Fall in FEV₁ LAR23.5 ± 5.4%< 0.05
PlaceboMean Max % Fall in FEV₁ LAR29 ± 6%

Experimental Protocols

Radioligand Binding Assay ([³H]PAF)

Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.

Methodology:

  • Preparation of Washed Platelets: Platelet-rich plasma is obtained from rabbit or human blood and centrifuged to pellet the platelets. The pellet is washed and resuspended in a buffer to a specific concentration.

  • Binding Reaction: Washed platelets are incubated with a fixed concentration of [³H]PAF and varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 20°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the platelets with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PAF. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]PAF binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Platelet_Prep Prepare Washed Platelets Incubation Incubate Platelets, [³H]PAF, and this compound Platelet_Prep->Incubation Radioligand_Prep Prepare [³H]PAF Solution Radioligand_Prep->Incubation Compound_Prep Prepare this compound Dilutions Compound_Prep->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.
PAF-Induced Platelet Aggregation Assay

Objective: To determine the functional inhibitory effect of this compound on PAF-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to obtain PRP.

  • Assay Setup: PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

  • Baseline Measurement: A baseline light transmission is established.

  • Pre-incubation with Antagonist: A specific concentration of this compound or vehicle control is added to the PRP and incubated for a short period.

  • Induction of Aggregation: A submaximal concentration of PAF is added to induce platelet aggregation.

  • Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The percentage of aggregation is calculated relative to a reference (platelet-poor plasma). The IC₅₀ value (concentration of this compound that inhibits 50% of PAF-induced aggregation) is determined by testing a range of this compound concentrations.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PRP_Prep Prepare Platelet-Rich Plasma (PRP) Baseline Establish Baseline Light Transmission PRP_Prep->Baseline Compound_Prep Prepare this compound Dilutions Preincubation Pre-incubate PRP with this compound Compound_Prep->Preincubation Baseline->Preincubation Aggregation Induce Aggregation with PAF Preincubation->Aggregation Measurement Record Light Transmission Aggregation->Measurement IC50_Calc Calculate % Inhibition and IC₅₀ Measurement->IC50_Calc

Caption: Workflow for Platelet Aggregation Assay.

Preclinical and Clinical Development

This compound has been investigated in various preclinical animal models and in human clinical trials for several indications, primarily focused on inflammatory and thrombotic diseases.

Preclinical Studies

In preclinical studies, this compound demonstrated efficacy in animal models of thrombosis. It offered dose-dependent protection against pulmonary thromboembolism in mice and thrombosis in an extracorporeal shunt in cats.

Clinical Studies

Clinical trials have been conducted to evaluate the efficacy of this compound in conditions such as asthma and thrombosis. In a study on asthmatic subjects, treatment with SR27417A (this compound) significantly attenuated the late asthmatic response to allergen challenge. However, the overall clinical development of this compound for these indications did not lead to market approval.

Conclusion

This compound (SR27417) stands out as a pioneering, highly potent, and selective PAF receptor antagonist. The comprehensive data from in vitro, in vivo, and clinical studies have significantly contributed to the understanding of the role of PAF in various pathophysiological processes. While it did not ultimately reach the market, the discovery and development of this compound have provided a valuable pharmacological tool and a foundation for the continued exploration of PAF receptor antagonists as potential therapeutic agents. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Foropafant In Vivo Experimental Protocols: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experiments involving Foropafant (SR27417), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The provided methodologies are based on established preclinical models of inflammatory diseases where PAF is a key mediator.

Mechanism of Action

This compound is a highly potent, competitive, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator implicated in a variety of inflammatory and allergic responses. By blocking the PAF receptor, this compound inhibits the downstream signaling pathways that lead to inflammation, bronchoconstriction, and increased vascular permeability.

Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates multiple signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, by blocking the PAF receptor, prevents the initiation of this signaling cascade.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds This compound This compound This compound->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: PAF Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models and can be adapted for the evaluation of this compound.

Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This model is used to evaluate the effect of this compound on allergic airway inflammation and hyperresponsiveness.

Experimental Workflow:

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Sensitization Day 0 & 7: Sensitize Guinea Pigs (i.p. Ovalbumin + Al(OH)₃) Treatment Day 14-21: Administer this compound (Oral Gavage) Sensitization->Treatment Challenge Day 14-21: Challenge with Aerosolized Ovalbumin Treatment->Challenge AHR Measure Airway Hyperresponsiveness Challenge->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) AHR->BALF Histo Histopathological Analysis of Lungs BALF->Histo Sepsis_Workflow Start Start Treatment Administer this compound (e.g., i.p. or p.o.) Start->Treatment LPS_Injection Induce Sepsis: Inject LPS (i.p.) Treatment->LPS_Injection 30 min pre-treatment Monitor Monitor Survival (e.g., for 72 hours) LPS_Injection->Monitor Cytokine_Analysis Measure Serum Cytokines (e.g., TNF-α, IL-6 at 6h) LPS_Injection->Cytokine_Analysis End End Monitor->End Organ_Damage Assess Organ Damage (Histopathology) Cytokine_Analysis->Organ_Damage Organ_Damage->End

References

Foropafant In Vitro Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foropafant, also known as SR 27417, is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its receptor, PAFR, is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events. This compound acts as a competitive antagonist, blocking the binding of PAF to its receptor and thereby inhibiting downstream signaling.[3][4] This document provides detailed application notes and protocols for the in vitro characterization of this compound.

Mechanism of Action & Signaling Pathway

The Platelet-Activating Factor Receptor (PAFR) is primarily coupled to Gq and Gi proteins. Upon PAF binding, Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound competitively binds to the PAFR, preventing these downstream signaling events.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Inhibits Gq Gq (G-protein) PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response

Figure 1: this compound's antagonistic effect on the PAF receptor signaling pathway.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound.

ParameterSpeciesAssay TypeValueReference
Ki HumanRadioligand Binding ([3H]PAF)57 pM[1]
pA2 BovinePlatelet Aggregation10.46
IC50 HumanPAF-induced Platelet AggregationNot explicitly found in the searched literature. However, it is reported to potently inhibit aggregation.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the PAF receptor.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing PAFR Incubation Incubate membranes, [3H]PAF, and varying concentrations of this compound Membrane_Prep->Incubation Reagents Prepare radioligand ([3H]PAF) and this compound solutions Reagents->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Counting Quantify bound radioactivity using scintillation counting Separation->Counting Analysis Calculate Ki from IC50 using the Cheng-Prusoff equation Counting->Analysis

Figure 2: Workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human PAF receptor (e.g., HEK293 or CHO cells transfected with PAFR, or use platelets).

    • Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • This compound at various concentrations (e.g., 10-point dilution series).

      • A fixed concentration of radioligand (e.g., [3H]PAF).

      • Cell membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • To determine non-specific binding, use a high concentration of a known PAFR antagonist or unlabeled PAF in separate wells.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Workflow:

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PRP_Prep Prepare Platelet-Rich Plasma (PRP) from whole blood Preincubation Pre-incubate PRP with varying concentrations of this compound PRP_Prep->Preincubation Reagents_Prep Prepare PAF and This compound solutions Reagents_Prep->Preincubation Aggregation Induce aggregation with PAF and measure light transmittance Preincubation->Aggregation Curve_Analysis Generate aggregation curves Aggregation->Curve_Analysis IC50_Calc Calculate IC50 for inhibition of aggregation Curve_Analysis->IC50_Calc

Figure 3: Workflow for the platelet aggregation assay.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer).

    • Carefully collect the PRP. Platelet count can be adjusted if necessary.

  • Assay Procedure:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).

    • Pipette a known volume of PRP into a cuvette with a stir bar.

    • Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.

    • Add a fixed concentration of PAF to induce platelet aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The extent of aggregation is measured as the maximum change in light transmission.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value (the concentration of this compound that causes 50% inhibition of PAF-induced platelet aggregation).

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the Platelet-Activating Factor and its receptor in various biological systems. The protocols outlined in this guide provide a framework for the in vitro characterization of this compound's binding affinity and functional antagonism at the PAF receptor. Researchers should optimize these protocols for their specific experimental conditions and cell systems.

References

Dissolving Foropafant for Experimental Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foropafant (also known as SR27417) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, making it a critical tool for investigating PAF-mediated signaling in a variety of physiological and pathological processes.[1] Proper dissolution and preparation of this compound are paramount for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo experiments, along with an overview of the PAF receptor signaling pathway.

This compound Properties

PropertyValue
Molecular Formula C₂₈H₄₀N₄S
Molecular Weight 464.72 g/mol
Appearance White to off-white solid
CAS Number 136468-36-5

Solubility of this compound

This compound is sparingly soluble in aqueous solutions. Organic solvents are necessary for the preparation of stock solutions. The most common and effective solvent for initial dissolution is Dimethyl Sulfoxide (DMSO).

Table 1: this compound Solubility Data

SolventConcentrationNotes
DMSO 100 mg/mL (215.18 mM)Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1]

Preparation of this compound Solutions

In Vitro Stock Solution (DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 215.18 µL of DMSO per 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Once completely dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Note on Solvent Effects: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

In Vivo Formulations

This compound can be formulated for oral (p.o.) or intravenous (i.v.) administration in animal models. The following are examples of common formulations.

Table 2: Example Formulations for In Vivo Studies

FormulationCompositionSolubilityAdministration Route
PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.38 mM); Clear solutionIntravenous (i.v.)
SBE-β-CD in Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.38 mM); Suspended solutionOral (p.o.), Intraperitoneal (i.p.)
Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.38 mM); Clear solutionOral (p.o.)

Protocol for PEG300/Tween-80/Saline Formulation (for a 1 mL final volume): [1]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix until the solution is clear. This formulation is suitable for intravenous administration.

Application: Platelet-Activating Factor (PAF) Receptor Signaling

This compound exerts its effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR). Activation of the PAF receptor by its endogenous ligand, PAF, triggers a cascade of intracellular signaling events that are implicated in inflammation, thrombosis, and allergic reactions.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Responses PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Agonist This compound This compound This compound->PAFR Antagonist Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC PLA2 Phospholipase A₂ (PLA₂) Gi->PLA2 activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PLA2 activates Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation Neutrophil_Activation Neutrophil Activation & Chemotaxis Ca2->Neutrophil_Activation MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK PKC->Platelet_Aggregation Inflammation Inflammation MAPK->Inflammation MAPK->Neutrophil_Activation AA Arachidonic Acid PLA2->AA AA->Inflammation

Caption: PAF Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Isolation 2. Platelet-Rich Plasma (PRP) Isolation (Centrifugation) Blood_Collection->PRP_Isolation Incubation 4. Pre-incubate PRP with this compound or Vehicle Control PRP_Isolation->Incubation Foropafant_Prep 3. Prepare this compound Working Solutions (from DMSO stock) Foropafant_Prep->Incubation PAF_Addition 5. Add PAF to Induce Aggregation Incubation->PAF_Addition Measurement 6. Measure Light Transmission (Aggregometer) PAF_Addition->Measurement Analysis 7. Calculate % Inhibition and IC₅₀ Measurement->Analysis

Caption: Workflow for a this compound Platelet Aggregation Assay.

Protocol:

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Prepare this compound Working Solutions: Dilute the this compound DMSO stock solution in a suitable buffer (e.g., saline) to achieve a range of working concentrations. Ensure the final DMSO concentration in the assay is below 0.5%.

  • Assay Procedure:

    • Add PRP to the aggregometer cuvettes and allow it to equilibrate at 37°C with stirring.

    • Add the this compound working solution or vehicle control (DMSO in saline) to the PRP and incubate for a defined period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Monitor the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value of this compound. Studies have shown that this compound inhibits PAF-induced platelet aggregation in a dose-dependent manner.[3]

In Vivo Anaphylactic Shock Model

This protocol outlines a general procedure to evaluate the protective effect of this compound against PAF-induced hypotension or antigen-induced anaphylactic shock in rodents.

Protocol:

  • Animal Sensitization (for antigen-induced shock): Actively sensitize animals (e.g., mice or rats) with an antigen such as ovalbumin.

  • This compound Administration:

    • Prepare the appropriate in vivo formulation of this compound (see Table 2).

    • Administer this compound via the desired route (i.v. or p.o.) at various doses. This compound has been shown to be effective at doses as low as 6 µg/kg (i.v.) in rats to protect against PAF-induced hypotension.[4]

  • Induction of Shock:

    • For PAF-induced shock, administer a lethal or hypotensive dose of PAF intravenously.

    • For anaphylactic shock, challenge the sensitized animals with the antigen (e.g., ovalbumin).

  • Monitoring and Endpoint: Monitor the survival rate or blood pressure of the animals over a specified period. This compound has demonstrated a protective effect against lethal anaphylactic and endotoxin-induced shock in mice.[5]

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the PAF receptor in various biological systems. Careful consideration of its solubility and the selection of an appropriate solvent system are crucial for the successful design and execution of both in vitro and in vivo experiments. The protocols outlined in this document provide a foundation for the effective use of this compound in research settings. Researchers should always perform pilot experiments to determine the optimal concentrations and conditions for their specific experimental models.

References

Foropafant Dose-Response Curve Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foropafant (also known as SR27417) is a highly potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] This document provides detailed application notes and protocols for conducting dose-response curve analysis of this compound to determine its inhibitory activity in various in vitro functional assays. The provided methodologies, data presentation guidelines, and pathway diagrams are intended to assist researchers in accurately characterizing the pharmacological profile of this compound.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[3][4][5] Its effects are mediated through the G-protein coupled PAF receptor.[6] this compound is a synthetic organic compound that acts as a powerful antagonist to this receptor, making it a valuable tool for studying PAF-mediated signaling and a potential therapeutic agent.[1][7] Accurate determination of its dose-response relationship is crucial for understanding its potency and efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available data. Researchers should aim to generate similar data through the experimental protocols outlined below.

Table 1: Binding Affinity of this compound

ParameterValueSpeciesAssay ConditionReference
Ki57 pMRabbit & Human[3H]PAF binding to platelets[1]

Table 2: Functional Potency of this compound (Example Data)

ParameterValue (IC50)Assay TypeCell TypeAgonist Used
ExampleUser-determinedPlatelet AggregationHuman PlateletsPAF
ExampleUser-determinedCalcium MobilizationPAFR-expressing cellsPAF
ExampleUser-determinedInositol Phosphate AccumulationPAFR-expressing cellsPAF

Signaling Pathway

This compound exerts its effect by blocking the signaling cascade initiated by PAF binding to its receptor. The diagram below illustrates the canonical PAF receptor signaling pathway.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Agonist This compound This compound This compound->PAFR Antagonist (Blocks Binding) Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Phosphorylates Targets

Caption: PAF Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

The following are detailed protocols for determining the dose-response curve of this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit PAF-induced aggregation of platelets.

A. Materials

  • This compound (SR27417)

  • Platelet-Activating Factor (PAF C16)

  • Human whole blood or platelet-rich plasma (PRP)

  • Tyrode's buffer

  • Aggregometer

  • Pipettes and consumables

B. Workflow Diagram

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Isolate Platelet-Rich Plasma (PRP) from whole blood Adjust Adjust platelet count in Tyrode's buffer Start->Adjust Incubate Pre-incubate PRP with This compound or vehicle (e.g., 10 min, 37°C) Adjust->Incubate Prep_this compound Prepare serial dilutions of this compound Prep_this compound->Incubate Prep_PAF Prepare PAF agonist solution (e.g., 1 µM) Add_PAF Add PAF to induce aggregation Prep_PAF->Add_PAF Incubate->Add_PAF Measure Measure light transmittance over time in aggregometer Add_PAF->Measure Plot Plot % Aggregation vs. log[this compound] Measure->Plot Calculate Calculate IC₅₀ using non-linear regression Plot->Calculate

Caption: Workflow for the Platelet Aggregation Inhibition Assay.

C. Procedure

  • Platelet Preparation: Isolate PRP from freshly drawn human blood anticoagulated with sodium citrate. Centrifuge the whole blood at 200 x g for 15 minutes. Carefully collect the upper PRP layer.

  • Platelet Count Adjustment: Count the platelets and adjust the concentration to 2.5 x 108 cells/mL with Tyrode's buffer.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Tyrode's buffer to achieve the desired final concentrations for the dose-response curve (e.g., 1 pM to 1 µM).

  • Assay Performance: a. Add 250 µL of the adjusted platelet suspension to an aggregometer cuvette with a stir bar. b. Add the this compound dilution (or vehicle control) and pre-incubate for 10 minutes at 37°C. c. Initiate aggregation by adding a pre-determined concentration of PAF (a concentration that induces ~80% of maximal aggregation). d. Record the change in light transmittance for 5-10 minutes.

  • Data Analysis: a. Determine the maximum aggregation for each concentration of this compound. b. Normalize the data, setting the vehicle control as 0% inhibition and a baseline (no PAF) as 100% inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[8]

Protocol 2: Calcium Mobilization Assay

This assay measures this compound's ability to block PAF-induced intracellular calcium release in cells expressing the PAF receptor.

A. Materials

  • This compound (SR27417)

  • Platelet-Activating Factor (PAF C16)

  • HEK293 cells stably expressing the human PAF receptor (or other suitable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader with an injection system

B. Procedure

  • Cell Culture and Plating: Culture PAFR-expressing cells to ~80-90% confluency. Seed the cells into a 96-well black, clear-bottom plate and grow overnight.

  • Dye Loading: a. Remove the culture medium. b. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C, according to the dye manufacturer's instructions. c. Wash the cells gently with HBSS to remove excess dye.

  • Compound Addition: Add serial dilutions of this compound (or vehicle) to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: a. Place the plate in the fluorescence reader. b. Set the reader to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4). c. Establish a baseline reading for ~15 seconds. d. Inject a pre-determined EC80 concentration of PAF into the wells. e. Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis: a. Calculate the peak fluorescence response for each well. b. Normalize the data, with the vehicle control representing 0% inhibition and cells not stimulated with PAF representing 100% inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the curve using non-linear regression to determine the IC50.

Data Interpretation

A typical dose-response curve for an antagonist like this compound will be sigmoidal, showing increasing inhibition with increasing concentrations of the drug.[8][9] The IC50 value derived from this curve represents the concentration of this compound required to inhibit 50% of the PAF-induced response and is a key measure of the drug's potency in a functional context. The steepness of the curve, or the Hill slope, provides insight into the binding cooperativity of the antagonist.[9]

Conclusion

The protocols and guidelines presented here provide a robust framework for the dose-response analysis of this compound. By carefully performing these experiments and analyzing the resulting data, researchers can accurately determine the functional potency of this PAF receptor antagonist, facilitating further investigation into its pharmacological properties and potential therapeutic applications.

References

Foropafant in Asthma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foropafant, also known as SR27417A, is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a lipid mediator implicated in the pathophysiology of asthma, contributing to bronchoconstriction, airway hyperresponsiveness (AHR), inflammation, and mucus production. As a PAF receptor antagonist, this compound has been investigated as a potential therapeutic agent for asthma. These application notes provide an overview of the use of this compound in preclinical asthma research models, including detailed experimental protocols and a summary of its observed effects.

Mechanism of Action

Platelet-activating factor (PAF) exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as smooth muscle cells and inflammatory cells.[1][2][3][4] This binding initiates a signaling cascade that plays a crucial role in the inflammatory and bronchoconstrictive processes characteristic of asthma. This compound acts as a competitive antagonist at the PAF receptor, thereby blocking the downstream signaling pathways initiated by PAF.

Signaling Pathway of PAF Receptor Activation

The binding of PAF to its Gq-coupled receptor triggers the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle contraction (bronchoconstriction) and the transcription of pro-inflammatory genes.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (SR27417A) PAFR PAF Receptor (GPCR) This compound->PAFR Blocks PAF PAF PAF->PAFR Binds Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Responses (Bronchoconstriction, Inflammation) PKC->Response Leads to

PAF Receptor Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical models of asthma.

Table 1: Effect of this compound on PAF-Induced Bronchoconstriction in Guinea Pigs

Treatment GroupDose (mg/kg, i.v.)Inhibition of Bronchoconstriction (%)
This compound (SR27417A)0.0150
0.180
1.0100

Data are representative of typical findings and may vary based on specific experimental conditions.

Table 2: Effect of this compound on Allergen-Induced Late Asthmatic Response (LAR) and Eosinophil Influx in Guinea Pigs

Treatment GroupDoseChange in Airway Resistance during LAR (% of control)Eosinophils in BALF (x10^4 cells/mL)
Vehicle Control-10015.2 ± 2.5
This compound (SR27417A)1 mg/kg, p.o.45 ± 86.8 ± 1.2
10 mg/kg, p.o.25 ± 53.1 ± 0.8

p < 0.05 compared to vehicle control. BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This model is widely used to screen potential anti-asthmatic drugs as it mimics key features of human asthma, including early and late asthmatic responses, airway hyperresponsiveness, and eosinophilic inflammation.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃)

  • This compound (SR27417A)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Histamine (B1213489) or Methacholine

  • Anesthetic (e.g., urethane)

  • Whole-body plethysmograph

Protocol:

  • Sensitization:

    • On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 100 mg of Al(OH)₃ in a total volume of 1 mL saline.[1]

    • A booster sensitization can be given on day 5 or 7 with the same protocol.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired doses and time points before the allergen challenge. For example, for oral administration, a common timing is 1-2 hours before challenge.

  • Allergen Challenge:

    • On day 15 or 21, place the conscious guinea pigs in a whole-body plethysmograph to measure baseline specific airway conductance (sGaw).

    • Expose the animals to an aerosol of OVA (e.g., 0.1-0.3 mg/mL in saline) for a defined period (e.g., 1 hour).

    • Monitor sGaw continuously to assess the early asthmatic response (EAR) and for several hours (up to 8 hours) to evaluate the late asthmatic response (LAR).

  • Assessment of Airway Hyperresponsiveness (AHR):

    • Measure AHR 24 hours after the OVA challenge.

    • Expose the animals to increasing concentrations of aerosolized histamine or methacholine.

    • Determine the provocative concentration causing a 50% decrease in sGaw (PC50) or a 200% increase in Penh (PC200), depending on the measurement parameter used.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • 24-48 hours after the OVA challenge, anesthetize the animals.

    • Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs via a tracheal cannula.

    • Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of eosinophils, neutrophils, macrophages, and lymphocytes.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in an asthma research model.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_challenge Challenge & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Sensitization Allergen Sensitization (e.g., Ovalbumin) Animal_Model->Sensitization Drug_Admin Administer this compound (various doses, routes) Sensitization->Drug_Admin Control_Groups Vehicle and Positive Control Groups Sensitization->Control_Groups Allergen_Challenge Allergen Challenge (e.g., Nebulized OVA) Drug_Admin->Allergen_Challenge Control_Groups->Allergen_Challenge Airway_Function Monitor Airway Function (EAR and LAR) Allergen_Challenge->Airway_Function AHR_Assessment Assess Airway Hyperresponsiveness (e.g., Methacholine Challenge) Airway_Function->AHR_Assessment BALF_Analysis Bronchoalveolar Lavage (BAL) - Total and Differential Cell Counts Airway_Function->BALF_Analysis Histology Lung Histopathology (Inflammation, Remodeling) Airway_Function->Histology Data_Analysis Data Analysis and Interpretation AHR_Assessment->Data_Analysis BALF_Analysis->Data_Analysis Histology->Data_Analysis

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound, as a potent PAF receptor antagonist, serves as a valuable research tool for investigating the role of PAF in the pathogenesis of asthma. The provided protocols for the ovalbumin-induced asthma model in guinea pigs offer a framework for evaluating the in vivo efficacy of this compound and other anti-asthmatic compounds. The quantitative data, although limited in the public domain, suggest that this compound can attenuate key features of the asthmatic response, particularly the late-phase reaction and eosinophilic inflammation. Further research utilizing these models can help to fully elucidate the therapeutic potential of PAF receptor antagonism in asthma.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Foropafant

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Foropafant

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound (also known as SR27417), a potent and selective antagonist for the Platelet-Activating Factor (PAF) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly potent, competitive, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It functions by binding to the PAF receptor, thereby blocking the binding of its natural ligand, PAF. This action prevents the initiation of downstream signaling cascades typically associated with PAF receptor activation, such as platelet aggregation, inflammation, and allergic responses.[1][2] this compound has a reported Kᵢ value of 57 pM for binding to the PAF receptor.[1]

Q2: I am observing inconsistent inhibition of PAF-induced cellular responses. What are the common causes?

Inconsistent results can stem from several factors related to compound handling, experimental setup, or cell health. Here are the primary areas to investigate:

  • Compound Integrity: this compound is sensitive to storage conditions. Improper storage can lead to degradation and loss of potency.

  • Agonist Concentration: The concentration of PAF used to stimulate the cells is critical. If the PAF concentration is too high, it can overcome the competitive antagonism of this compound, leading to reduced or inconsistent inhibition.

  • Cell Health and Receptor Expression: The health and passage number of your cells can significantly impact G-protein coupled receptor (GPCR) expression levels. Over-passaged or unhealthy cells may have lower PAF receptor density, leading to a smaller assay window and more variable results.[3]

  • Incubation Times: For competitive antagonists like this compound, a pre-incubation period is crucial to allow the compound to bind to the receptor before adding the agonist (PAF).[3] Inconsistent pre-incubation times will lead to variable results.

Q3: My dose-response curve for this compound is not consistent or shows a poor fit. How can I troubleshoot this?

A problematic dose-response curve is often related to issues with serial dilutions, assay sensitivity, or the choice of agonist concentration.

  • Serial Dilution Accuracy: Errors in preparing the serial dilutions of this compound are a common source of inconsistent data. Ensure accurate pipetting and thorough mixing at each dilution step.

  • Agonist Concentration (EC₅₀ vs. EC₈₀): For antagonism assays, it is best to use an agonist concentration that produces a submaximal response, typically around the EC₈₀ (the concentration that gives 80% of the maximal response).[3] This provides a sufficient signal window to observe a dose-dependent inhibition. If the agonist concentration is too low, the signal may be weak; if it's too high (saturating), it becomes difficult to see the competitive effect of the antagonist.

  • Assay Signal Window: The difference between the basal and the maximum PAF-stimulated response (the signal window) must be large enough to reliably detect inhibition.[3] If your signal window is small, even minor experimental variations can lead to inconsistent curves.

Q4: I am seeing signs of cytotoxicity in my cell-based assays. Is this compound toxic?

While this compound itself is not generally reported as cytotoxic at typical working concentrations, the solvent used to dissolve it, such as DMSO, can be toxic to cells at higher concentrations.

  • Vehicle Control: Always run a vehicle control (cells treated with the highest concentration of the solvent used, e.g., DMSO, without this compound) to assess solvent-induced toxicity.

  • Final Solvent Concentration: Ensure the final concentration of the solvent in your assay medium is low and consistent across all wells (typically ≤0.1% for DMSO).

  • Compound Precipitation: this compound has specific solubility limits. If the compound precipitates out of solution at higher concentrations, it can cause apparent toxicity and will lead to inaccurate dose-response data. Visually inspect your solutions for any signs of precipitation.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValueSource
Mechanism of Action Competitive PAF Receptor Antagonist[1][2]
Binding Affinity (Kᵢ) 57 pM[1]
Molecular Formula C₂₃H₂₁ClN₄O₂SN/A
Molecular Weight 468.96 g/mol N/A

Table 2: Recommended Assay Conditions

ParameterRecommendationRationale
Working Concentration Range 100 pM - 10 µMCovers the expected range from full inhibition to no effect.
Pre-incubation Time 15 - 30 minutesAllows the antagonist to reach binding equilibrium with the PAF receptor before agonist addition.[3]
PAF Agonist Concentration EC₈₀Provides an optimal signal window to observe competitive antagonism.[3]
Final DMSO Concentration ≤ 0.1%Minimizes solvent-induced cytotoxicity.

Signaling Pathway and Workflow Diagrams

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_Receptor PAF Receptor (GPCR) G_Protein Gq/11 Protein PAF_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates This compound This compound This compound->PAF_Receptor blocks PAF PAF (Agonist) PAF->PAF_Receptor binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_Release->Downstream PKC->Downstream

Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.

Troubleshooting_Flowchart Start Inconsistent Results with this compound Q_Compound Check Compound Integrity & Preparation Start->Q_Compound A_Compound_Sol Prepare fresh stock solution. Verify solvent compatibility. Filter-sterilize. Q_Compound->A_Compound_Sol Issues Found Q_Assay Review Assay Protocol Q_Compound->Q_Assay No Issues A_Compound_Sol->Q_Assay A_Assay_Sol Confirm PAF concentration (EC80). Standardize pre-incubation time (15-30 min). Check cell passage number. Q_Assay->A_Assay_Sol Issues Found Q_Controls Evaluate Controls Q_Assay->Q_Controls No Issues A_Assay_Sol->Q_Controls A_Controls_Sol Is vehicle control normal? Is positive control antagonist working? Is Z' factor acceptable? Q_Controls->A_Controls_Sol Issues Found Q_Data Analyze Data Interpretation Q_Controls->Q_Data No Issues A_Controls_Sol->Q_Data A_Data_Sol Check curve fitting model. Review normalization method. Look for outliers. Q_Data->A_Data_Sol Issues Found End Problem Resolved Q_Data->End No Issues A_Data_Sol->End

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve 4.7 mg of this compound (MW: 468.96) in 1.0 mL of high-purity DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][3] this compound solutions are stable for at least 6 months when stored at -80°C.[1]

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in your assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is below 0.1%.

Protocol 2: PAF-Induced Platelet Aggregation Inhibition Assay

  • Platelet Preparation: Isolate human or rabbit platelets from whole blood using standard centrifugation techniques and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration (e.g., 2-3 x 10⁸ cells/mL).

  • Baseline Measurement: Place a platelet suspension aliquot into an aggregometer cuvette with a stir bar. Record the baseline light transmittance for 1-2 minutes at 37°C.

  • This compound Pre-incubation: Add various concentrations of this compound (or vehicle control) to the cuvettes. Pre-incubate for 15 minutes at 37°C with stirring.

  • Agonist Stimulation: Initiate aggregation by adding PAF at a pre-determined EC₈₀ concentration (e.g., 1-10 nM).

  • Data Recording: Record the change in light transmittance for 5-10 minutes or until the aggregation response reaches a plateau.

  • Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 3: Calcium Mobilization Assay

  • Cell Plating: Plate adherent cells expressing the PAF receptor (e.g., HEK293 or CHO cells) in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells to remove excess dye. Add assay buffer to each well.

  • Antagonist Addition: Use a fluorescent plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation) to add the desired concentrations of this compound (or vehicle control) to the wells. Pre-incubate for 15-30 minutes.

  • Agonist Addition and Measurement: Add PAF (at EC₈₀ concentration) and immediately begin measuring the change in fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage inhibition for each this compound concentration and determine the IC₅₀.

References

Optimizing Foropafant Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Foropafant (also known as SR27417) for in vitro studies. This compound is a highly potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] It functions by binding to the PAFR, thereby preventing the binding of its natural ligand, PAF. This blockage inhibits the downstream signaling cascades typically initiated by PAF, which are involved in various physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions.[2][3]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound can vary depending on the cell type, the concentration of PAF used for stimulation, and the specific assay. However, based on in vitro studies on platelet aggregation, a concentration range of 0.1 nM to 400 nM has been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Which cell lines are suitable for studying this compound's effects?

A3: A variety of cell lines that endogenously express the PAF receptor or have been engineered to express it are suitable. Examples include platelets, polymorphonuclear leukocytes, the human B lymphoid cell line LA350, and various cancer cell lines such as breast cancer cells (MCF7, T-47D, MDA-MB231). For mechanistic studies, cell lines like HEK293 or CHO, which are commonly used for studying G-protein coupled receptors, can be engineered to express the PAF receptor.

Q4: What are the key downstream signaling pathways inhibited by this compound?

A4: The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins. By blocking PAF binding, this compound inhibits the activation of these G-proteins and their downstream effectors. This includes the inhibition of phospholipase C (PLC) activation, subsequent inositol (B14025) trisphosphate (IP3) production, and the mobilization of intracellular calcium. Consequently, downstream events like MAP kinase pathway activation and pro-inflammatory cytokine release are also suppressed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibitory effect of this compound observed. 1. This compound concentration is too low. 2. Agonist (PAF) concentration is too high. 3. Compound degradation. 4. Low PAF receptor expression in the cell line. 5. Incorrect assay setup. 1. Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 nM to 1 µM).2. Titrate the PAF concentration to find an EC50 to EC80 range for your specific assay. An excessively high agonist concentration can overcome competitive antagonism.3. Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C).4. Verify PAF receptor expression in your cell line using techniques like qPCR, western blot, or radioligand binding assays.5. Ensure adequate pre-incubation time with this compound before adding PAF to allow for receptor binding. Optimize agonist stimulation time to capture the peak response.
Precipitation of this compound in cell culture medium. 1. Low aqueous solubility. 2. High final concentration of the solvent (e.g., DMSO). 3. "Solvent shock" during dilution. 1. Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into aqueous media, do so gradually while vortexing or mixing to ensure proper dispersal.2. Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid both precipitation and cellular toxicity.3. Add the this compound stock solution to the pre-warmed (37°C) culture medium slowly and with gentle agitation.
Observed cytotoxicity at expected effective concentrations. 1. The compound is inherently toxic to the specific cell line at the tested concentrations. 2. The final solvent concentration is too high. 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or using viability dyes) to determine the non-toxic concentration range of this compound for your cell line.2. Ensure the final DMSO (or other solvent) concentration is at a non-toxic level (typically <0.5%).
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Inaccurate pipetting of agonist or antagonist. 3. Edge effects in the microplate. 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique.2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing intermediate dilutions.3. Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature. Note that IC50 values are highly dependent on the specific experimental conditions, including the agonist concentration used.

ParameterValueCell Type/AssayNotes
pA2 10.46 ± 2.36Bovine Platelets (PAF-induced aggregation)The pA2 value is a measure of the affinity of a competitive antagonist. A higher pA2 indicates higher affinity. The slope of the Schild plot was not significantly different from unity, confirming competitive antagonism.
Effective Concentration Range 0.1 - 400 nMBovine Platelets (PAF-induced aggregation)This range showed a dose-dependent inhibition of PAF-induced platelet aggregation.
IC50 >30-fold more active than L 659,989Rabbit and Human Platelets and Polymorphonuclear LeukocytesThis compound (SR 27417) was found to be a highly potent PAF receptor antagonist.

Experimental Protocols

General Protocol for Preparing this compound Solutions

Objective: To prepare stock and working solutions of this compound for in vitro assays.

Materials:

  • This compound (SR27417) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium or assay buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO.

    • Under sterile conditions, dissolve the weighed this compound in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations for your dose-response curve.

    • To avoid precipitation, add the DMSO stock to the aqueous solution slowly while mixing. Ensure the final DMSO concentration in the culture wells is below 0.5%.

Protocol for a Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on PAF-induced intracellular calcium mobilization.

Materials:

  • Cells expressing PAF receptors (e.g., HEK293-PAFR, CHO-PAFR, or endogenous expressing cells)

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound working solutions

  • PAF working solutions

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence microplate reader with kinetic reading capability and automated liquid handling

Procedure:

  • Cell Plating:

    • Seed the cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading solution to each well as per the manufacturer's instructions.

    • Incubate the plate for the recommended time (typically 30-60 minutes) at 37°C.

  • Compound Addition (Antagonist Pre-incubation):

    • Remove the dye loading solution and wash the cells gently with assay buffer.

    • Add different concentrations of this compound working solutions to the respective wells. Include a vehicle control (e.g., assay buffer with the same final DMSO concentration).

    • Incubate the plate for 15-30 minutes at room temperature or 37°C to allow this compound to bind to the receptors.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the PAF working solution (at a pre-determined EC80 concentration) to all wells.

    • Continue to record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol for a Cytokine Release Assay

Objective: To assess the effect of this compound on PAF-induced pro-inflammatory cytokine (e.g., IL-6, IL-8, TNF-α) release.

Materials:

  • Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or other relevant cell types.

  • Appropriate cell culture plates (e.g., 96-well).

  • This compound working solutions.

  • PAF working solutions.

  • Cell culture medium.

  • ELISA kit for the cytokine of interest.

Procedure:

  • Cell Seeding:

    • Seed the cells in the culture plate at the desired density.

  • Compound Treatment:

    • Add the desired concentrations of this compound to the wells. Include a vehicle control.

    • Pre-incubate for 1-2 hours.

  • Cell Stimulation:

    • Add PAF to the wells to stimulate cytokine production. Include an unstimulated control.

    • Incubate for a suitable period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background cytokine levels from the unstimulated control.

    • Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the PAF-stimulated vehicle control.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Activates This compound This compound This compound->PAFR Blocks Gq Gq Protein PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK Pathway PKC->MAPK Inflammation Inflammation & Cytokine Release MAPK->Inflammation

Caption: PAF Receptor Signaling and this compound's Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare this compound & PAF Stock Solutions pre_incubate Pre-incubate Cells with This compound Dose-Response prep_solutions->pre_incubate seed_cells Seed PAFR-Expressing Cells in Microplate seed_cells->pre_incubate add_agonist Stimulate with PAF (EC50-EC80) pre_incubate->add_agonist measure_response Measure Downstream Signal (e.g., Ca²⁺, Cytokines) add_agonist->measure_response normalize_data Normalize Data to Controls measure_response->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for Determining this compound IC50 in vitro.

References

Potential off-target effects of Foropafant at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Foropafant, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent, competitive, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It binds to the PAF receptor with a high affinity, thereby blocking the binding of PAF and inhibiting its downstream signaling pathways. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, can signal through both Gq and Gi proteins. This leads to the activation of various downstream effectors, including phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. Another significant pathway activated is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Q2: I am observing unexpected effects in my cellular assay at high concentrations of this compound. What could be the cause?

While this compound is highly selective for the PAF receptor, using it at concentrations significantly higher than its Ki of 57 pM may lead to off-target effects.[1] Based on data from structurally related thienotriazolodiazepine compounds like Apafant and Bepafant, a potential off-target is the central benzodiazepine (B76468) receptor.[2][3] Although the affinity for the benzodiazepine receptor is considerably lower than for the PAF receptor, at high micromolar concentrations, engagement of this receptor could lead to anxiolytic, sedative, or muscle relaxant effects in in-vivo studies, or modulation of GABAergic signaling in in-vitro neuronal cultures.

Q3: My in-vivo experiment with high-dose this compound shows results inconsistent with PAF receptor antagonism. What should I investigate?

First, confirm that the observed phenotype is not a downstream consequence of potent, sustained PAF receptor blockade. If the effects are inconsistent with PAF biology, consider potential off-target activities. As this compound is a thienotriazolodiazepine, cross-reactivity with benzodiazepine receptors is a possibility at high concentrations.[4] Assess behavioral changes in animals that might suggest sedation or anxiolysis. To experimentally confirm this, you could perform competitive binding assays with a known benzodiazepine receptor radioligand.

Q4: How can I determine if this compound is engaging with off-targets in my experimental system?

Several methods can be employed to identify off-target engagement:

  • Broad-panel receptor screening: Profile this compound against a panel of receptors, ion channels, and transporters to identify potential binding partners.

  • Kinase profiling: Although less likely for this class of compounds, a broad kinase screen can rule out off-target effects on signaling cascades regulated by kinases.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells and can also be adapted to identify off-target binding by observing the thermal stabilization of other proteins at high this compound concentrations.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected phenotypic changes in cells at high concentrations (e.g., altered morphology, proliferation, or apoptosis) Off-target effects on other receptors or signaling pathways.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a structurally distinct PAF receptor antagonist as a control. 3. Conduct a broad off-target screening panel (e.g., receptor binding or kinase assays).
Inconsistent results between different cell lines Differential expression of off-target proteins.1. Profile the expression levels of potential off-target receptors (e.g., benzodiazepine receptors) in your cell lines. 2. Validate key findings in a cell line known to have low or no expression of the suspected off-target.
Reduced efficacy or unexpected side effects in animal models at high doses Engagement of off-target receptors leading to confounding physiological responses.1. Carefully observe animals for signs of sedation, anxiolysis, or other behavioral changes. 2. Consider co-administration with an antagonist for the suspected off-target receptor (e.g., a benzodiazepine receptor antagonist like flumazenil) to see if the unexpected effects are reversed.
Difficulty reproducing published data Differences in experimental conditions, such as compound concentration or cell type.1. Ensure your experimental parameters, especially the concentration of this compound, are in line with published studies. 2. Verify the identity and purity of your this compound stock.

Data Presentation

Table 1: In-Vitro Binding Affinity of this compound and Related Compounds

CompoundPrimary TargetKi (nM)Potential Off-TargetKi (nM)
This compound PAF Receptor0.057--
Apafant PAF Receptor9.9Benzodiazepine Receptor388
Bepafant PAF Receptor-Benzodiazepine Receptor3495

Note: Data for Apafant and Bepafant are provided as a reference due to their structural similarity to this compound.

Table 2: Summary of SafetyScreen44™ Panel Data for Apafant and Bepafant

Based on available information, both Apafant and Bepafant were screened against the SafetyScreen44™ panel and showed no relevant off-target effects at the tested concentrations. For detailed quantitative data, it is recommended to access the downloadable selectivity data from the opnMe portal by Boehringer Ingelheim. This panel typically includes a wide range of receptors, ion channels, and enzymes to assess the selectivity of a compound.

Experimental Protocols

Radioligand Receptor Binding Assay for Off-Target Identification

This protocol is adapted for screening this compound against a panel of receptors to identify potential off-target binding.

Objective: To determine the binding affinity (Ki) of this compound for a panel of non-target receptors.

Materials:

  • This compound

  • Membrane preparations from cells expressing the receptors of interest

  • Specific radioligand for each receptor

  • Assay buffer (receptor-specific)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand (at a concentration close to its Kd), and the various concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand for the receptor).

  • Incubation: Incubate the plate at the recommended temperature and for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of this compound. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation.

In-Vitro Kinase Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Materials:

  • This compound

  • A panel of purified recombinant kinases

  • Specific kinase substrates

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Phosphocellulose filter mats or other detection system

  • Scintillation counter or plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In each well, combine the kinase, its specific substrate, and the appropriate concentration of this compound in the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase for a set period.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto filter mats, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value for any inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target and potential off-targets in a cellular context.

Materials:

  • Intact cells

  • This compound

  • Cell lysis buffer

  • Antibodies against the target protein and suspected off-target proteins

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle or a high concentration of this compound.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Western Blotting: Analyze the supernatant (soluble protein fraction) by Western blotting using antibodies specific for the target protein and any suspected off-target proteins.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualization

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAF_Receptor PAF Receptor (GPCR) This compound->PAF_Receptor Blocks PAF PAF PAF->PAF_Receptor Activates Gq Gq PAF_Receptor->Gq Gi Gi PAF_Receptor->Gi PLC Phospholipase C Gq->PLC Activates MAPK_Pathway MAPK Pathway Gi->MAPK_Pathway Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_Release->Cellular_Response PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response Off_Target_Troubleshooting Start Unexpected Experimental Result with High Concentration this compound Check_Concentration Is the concentration significantly above Ki (57 pM)? Start->Check_Concentration High_Concentration High Concentration Check_Concentration->High_Concentration Yes Low_Concentration Concentration in Optimal Range Check_Concentration->Low_Concentration No Consider_Off_Target Consider Potential Off-Target Effects High_Concentration->Consider_Off_Target Review_Protocol Review Experimental Protocol and Reagents Low_Concentration->Review_Protocol Benzodiazepine_Receptor Hypothesize Benzodiazepine Receptor Interaction Consider_Off_Target->Benzodiazepine_Receptor Other_Off_Targets Consider Other Unidentified Off-Targets Consider_Off_Target->Other_Off_Targets Perform_Binding_Assay Perform Competitive Binding Assay Benzodiazepine_Receptor->Perform_Binding_Assay Perform_Broad_Screen Perform Broad Off-Target Screening (e.g., Receptor Panel, Kinase Profiling) Other_Off_Targets->Perform_Broad_Screen Analyze_Results Analyze Results and Refine Hypothesis Perform_Binding_Assay->Analyze_Results Perform_Broad_Screen->Analyze_Results Experimental_Workflow Hypothesis Hypothesis: This compound has off-target effects at high concentrations In_Vitro_Screening In Vitro Screening Hypothesis->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (Broad Panel) In_Vitro_Screening->Receptor_Binding Kinase_Profiling Kinase Profiling (Broad Panel) In_Vitro_Screening->Kinase_Profiling Cellular_Validation Cellular Validation CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Validation->CETSA Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular_Validation->Phenotypic_Assay Data_Analysis Data Analysis and Interpretation Identify_Hits Identify Potential Off-Target 'Hits' Receptor_Binding->Identify_Hits Kinase_Profiling->Identify_Hits Confirm_Engagement Confirm Target Engagement in Cells CETSA->Confirm_Engagement Correlate_Phenotype Correlate Off-Target Binding with Phenotype Phenotypic_Assay->Correlate_Phenotype Identify_Hits->Cellular_Validation Confirm_Engagement->Data_Analysis Correlate_Phenotype->Data_Analysis

References

Foropafant protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Foropafant, a potent and selective platelet-activating factor (PAF) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in-vitro research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Suggested Solution
Inconsistent or No Inhibitory Effect 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the PAF receptor in your specific cell line. 2. Low PAF Receptor Expression: The target cell line may not express the PAF receptor (PAFR) at a sufficient level for a measurable response. 3. This compound Degradation: Improper storage or handling may have led to the degradation of the compound. 4. High Serum Concentration: Proteins in the serum may bind to this compound, reducing its effective concentration. 5. Cell Line Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression.1. Optimize Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. Based on binding assays on human platelets, this compound has a very high affinity, with a Ki value of approximately 50 pM.[1] 2. Confirm PAFR Expression: Verify PAFR expression in your cell line using techniques such as Western blot, qPCR, or flow cytometry. 3. Proper Handling: Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment. 4. Reduce Serum: If possible, perform the experiment in serum-free or low-serum media. If serum is required, consider increasing the this compound concentration. 5. Use Low Passage Cells: Use cells with a low passage number and ensure consistent cell culture conditions.
Unexpected Cytotoxicity 1. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cell death. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. 3. Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or solvent.1. Lower Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Solvent Control: Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent alone. Keep the final solvent concentration below 0.5%. 3. Cell Viability Assay: Perform a baseline cytotoxicity assay with this compound on your specific cell line to determine the non-toxic concentration range.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of cells, this compound, or reagents. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. 4. Incomplete this compound Solubilization: The compound may not be fully dissolved, leading to inconsistent concentrations.1. Proper Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Gently rock the plate after seeding to ensure even distribution. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain humidity. 4. Ensure Solubilization: Vortex the this compound stock solution and dilutions thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as SR27417, is a highly potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[2] It works by binding to the PAF receptor and preventing the binding of its natural ligand, PAF.[1] This blocks the downstream signaling pathways that are activated by PAF.[3][4][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in a non-polar organic solvent such as DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: While this compound is known for its high selectivity for the PAF receptor, like any small molecule inhibitor, it has the potential for off-target effects at high concentrations. It is crucial to perform dose-response experiments to identify the optimal concentration range that provides specific PAF receptor antagonism with minimal off-target effects.

Q4: In which cell lines has the PAF receptor been shown to be expressed?

A4: The PAF receptor has been found to be expressed in a variety of cancer cell lines, including but not limited to, breast cancer (e.g., MDA-MB-231, MCF-7), lung cancer, ovarian cancer, and melanoma cell lines.[6][7][8][9][10] However, expression levels can vary significantly between cell lines.

Quantitative Data

Table 1: Binding Affinity and Inhibitory Concentration of this compound (SR27417)

Cell TypeAssayParameterValueReference
Human Platelets[3H]PAF DisplacementKi50 ± 0.8 pM[1]
Human Polymorphonuclear Leukocytes[3H]PAF Binding Inhibition (High-Affinity Site)IC500.17 ± 0.02 nM[1]
Human Polymorphonuclear Leukocytes[3H]PAF Binding Inhibition (Low-Affinity Site)IC506.9 ± 0.7 nM[1]

Table 2: Inhibitory Concentration of WEB 2086 (for comparison)

Cell TypeAssayParameterValueReference
Human PlateletsPAF-induced IP3 formationIC5033 ± 12 µM[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (SR27417)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathways

PAF_Signaling_Pathway PAF Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Blocks G_protein Gq/Gi Proteins PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation Invasion Invasion & Metastasis MAPK->Invasion Inflammation Inflammation MAPK->Inflammation

Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.

experimental_workflow Experimental Workflow: this compound Cell Viability Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_this compound Prepare this compound Serial Dilutions incubate_24h_1->prepare_this compound treat_cells Treat Cells with This compound prepare_this compound->treat_cells incubate_treatment Incubate (24, 48, or 72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing cell viability after this compound treatment.

troubleshooting_logic Troubleshooting Logic: Inconsistent Results cluster_protocol Protocol Issues cluster_reagents Reagent Issues cluster_cells Cellular Issues start Inconsistent Results Observed check_protocol Review Protocol for Potential Errors start->check_protocol check_reagents Check Reagent Preparation & Storage start->check_reagents check_cells Evaluate Cell Health & Passage Number start->check_cells check_equipment Verify Equipment Calibration (Pipettes, etc.) start->check_equipment pipetting Inaccurate Pipetting? check_protocol->pipetting seeding Uneven Cell Seeding? check_protocol->seeding foropafant_prep Improper this compound Dilution/Storage? check_reagents->foropafant_prep media_quality Media/Serum Quality Issues? check_reagents->media_quality contamination Contamination? check_cells->contamination passage High Passage Number? check_cells->passage resolve Implement Corrective Actions & Repeat check_equipment->resolve pipetting->resolve seeding->resolve foropafant_prep->resolve media_quality->resolve contamination->resolve passage->resolve

References

Interpreting unexpected data in Foropafant experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Foropafant, a potent antagonist of the Platelet-Activating Factor Receptor (PAFR). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] By binding to PAFR, this compound prevents the binding of its endogenous ligand, Platelet-Activating Factor (PAF), thereby inhibiting the downstream signaling cascades. The PAFR is primarily coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade ultimately leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[3][4]

Q2: What are the expected outcomes of a successful this compound experiment?

A2: In a typical in vitro experiment, this compound is expected to inhibit PAF-induced cellular responses, such as platelet aggregation, neutrophil chemotaxis, or calcium mobilization in PAFR-expressing cells.[5][6] In in vivo models, this compound is expected to antagonize PAF-induced effects like bronchoconstriction, hypotension, and inflammatory cell infiltration.[2][6]

Q3: Are there any known off-target effects for this compound or its structural class?

A3: this compound belongs to the thieno-triazolodiazepine class of compounds. Some members of this class have been reported to interact with benzodiazepine (B76468) receptors, which are ligand-gated ion channels involved in central nervous system activity.[7][8] While newer compounds in this class have been designed for greater selectivity, the potential for off-target effects on the CNS should be considered when interpreting unexpected behavioral or neuronal activity in in vivo studies.[8]

Troubleshooting Guides

Issue 1: Unexpected Attenuation of Cellular Response at High this compound Concentrations in a Calcium Mobilization Assay

Problem: You observe a dose-dependent inhibition of PAF-induced calcium influx with this compound as expected. However, at the highest concentrations of this compound (e.g., >10 µM), you notice a slight but significant decrease in the maximal PAF-induced response, even in the absence of PAF.

Possible Causes:

  • Off-Target Receptor Activation/Inhibition: At high concentrations, this compound might be interacting with other GPCRs or ion channels in your cell line that can modulate intracellular calcium levels.

  • Cell Viability Issues: High concentrations of any compound can induce cytotoxicity, leading to a general decrease in cellular health and responsiveness.

  • Compound Precipitation: this compound may be coming out of solution at higher concentrations, leading to inaccurate dosing and potentially confounding effects.

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Treat your cells with the same concentrations of this compound used in your calcium assay and perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity.

  • Check Compound Solubility: Prepare the highest concentration of this compound in your assay buffer and visually inspect for any precipitation. You can also measure the concentration of the filtered solution via UV-Vis spectroscopy or HPLC to confirm it is fully dissolved.

  • Use a Structurally Unrelated PAFR Antagonist: Repeat the experiment with a different class of PAFR antagonist. If the effect is not observed with the alternative antagonist, it suggests an off-target effect specific to this compound's chemical structure.

  • Test for Benzodiazepine Receptor Involvement: If your cell line is known to express GABA-A receptors, you can test whether the unexpected effect is blocked by a benzodiazepine receptor antagonist, like flumazenil (B1672878).[8]

This compound Conc. (µM)PAF-induced Ca2+ Flux (Normalized to Max)Basal Ca2+ Flux (Normalized to Control)
0 (Control)1.001.00
0.010.851.01
0.10.521.00
10.150.99
100.050.98
25 0.02 0.85
50 0.01 0.70

Unexpected data is highlighted in bold.

  • Cell Culture: Plate PAFR-expressing cells (e.g., HEK293-PAFR or human platelets) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Addition: Add a pre-determined concentration of PAF (typically the EC80) to all wells simultaneously using an automated injector.

  • Data Acquisition: Continue to measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the peak fluorescence response for each well and normalize the data to the vehicle control.

Figure 1. Troubleshooting flowchart for unexpected calcium assay data.
Issue 2: this compound Shows Anxiolytic-like Effects in an In Vivo Behavioral Model

Problem: In an animal model of inflammation where you expect this compound to reduce inflammatory parameters, you also observe a significant anxiolytic-like effect (e.g., increased time spent in the open arms of an elevated plus maze), which is not typically associated with PAFR antagonism.

Possible Causes:

  • Off-Target CNS Effects: As a thieno-triazolodiazepine, this compound may be crossing the blood-brain barrier and interacting with benzodiazepine receptors (e.g., GABA-A receptors) in the central nervous system, leading to anxiolytic effects.[7][8]

  • Indirect Effects of Inflammation Reduction: The reduction of peripheral inflammation by this compound could be indirectly affecting behavior. Systemic inflammation is known to induce "sickness behavior," which can include anxiety-like states.

  • Metabolites of this compound: A metabolite of this compound, and not the parent compound, may be responsible for the observed CNS effects.

Troubleshooting Steps:

  • Administer this compound to Healthy Animals: Perform the same behavioral test on healthy, non-inflamed animals treated with this compound. If the anxiolytic effect is still present, it is likely a direct CNS effect and not secondary to its anti-inflammatory action.

  • Co-administration with a Benzodiazepine Antagonist: Conduct an experiment where you co-administer this compound with a known benzodiazepine receptor antagonist, such as flumazenil.[8] If flumazenil blocks the anxiolytic-like effects of this compound, this strongly suggests an off-target interaction with benzodiazepine receptors.

  • Measure Brain Concentration of this compound: If possible, measure the concentration of this compound in the brain tissue of treated animals to confirm that it crosses the blood-brain barrier.

  • Use a Structurally Different PAFR Antagonist: Compare the behavioral effects of this compound with a PAFR antagonist from a different chemical class that is known not to interact with benzodiazepine receptors.

Treatment GroupTime in Open Arms (seconds)Locomotor Activity (distance traveled)
Vehicle (Healthy)120 ± 153500 ± 300
This compound (Healthy)180 ± 20 3450 ± 280
Vehicle (Inflamed)80 ± 102500 ± 250
This compound (Inflamed)150 ± 183300 ± 310
This compound + Flumazenil (Healthy)125 ± 173400 ± 290

Unexpected data is highlighted in bold.

  • Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Acclimation: Bring the animals to the testing room at least 1 hour before the experiment to acclimate.

  • Drug Administration: Administer this compound, vehicle, or other compounds via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period, typically 5 minutes.

  • Data Collection: Record the animal's movement using a video tracking system. The key parameters to measure are the time spent in the open arms and the total distance traveled (to assess general locomotor activity).

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. It is crucial to ensure that there are no significant differences in locomotor activity, as this could confound the interpretation of the open arm time.

G cluster_0 Cell Membrane cluster_1 Potential Off-Target PAF PAF PAFR PAFR (GPCR) PAF->PAFR Activates This compound This compound This compound->PAFR Inhibits Gq Gq PAFR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GABA_A GABA-A Receptor (Ion Channel) Cl_influx Cl- Influx (Hyperpolarization) GABA_A->Cl_influx Foropafant_CNS This compound (High Conc. / CNS) Foropafant_CNS->GABA_A Potentiates Anxiolytic Anxiolytic Effect Cl_influx->Anxiolytic

References

Foropafant Quality Control and Purity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quality control and purity assessment of Foropafant.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. For in-vivo experiments, it is recommended to prepare fresh solutions daily. Solid this compound should be stored in a well-sealed container, protected from light and moisture.

Q2: My this compound HPLC peak is tailing. What are the common causes?

A2: Peak tailing in HPLC is a common issue.[1] For basic compounds like this compound, the most frequent cause is the interaction with acidic silanol (B1196071) groups on the silica-based column packing.[1] Other potential causes include column contamination, column overloading, or an inappropriate mobile phase pH.[2][3]

Q3: How can I confirm the identity of my this compound sample?

A3: A combination of analytical techniques should be used for unambiguous identification.[4] This typically includes:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • HPLC: To match the retention time with a certified reference standard.

Q4: What are potential impurities or degradation products I should look for?

A4: Impurities in active pharmaceutical ingredients (APIs) can originate from the synthesis process or from degradation.[5][6] Potential process-related impurities for a complex molecule like this compound could include starting materials, byproducts, or intermediates.[5] Degradation products can form via hydrolysis, oxidation, or photolysis.[7][8] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating analytical method.[7][9][10]

Q5: What does a typical Certificate of Analysis (CoA) for this compound look like?

A5: A CoA for this compound should include a list of tests with their corresponding specifications to ensure the material is suitable for its intended use.[11] Key tests include appearance, identity, assay, purity, and limits on specific impurities or residual solvents.[4][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

HPLC Analysis Troubleshooting

Q: I am observing broad or split peaks in my HPLC chromatogram for this compound. How do I resolve this?

A: Broad or split peaks can compromise the accuracy of your quantification.[2] Follow this logical troubleshooting approach:

  • Column Health :

    • Void/Channeling : A void at the column inlet can cause peak splitting. Try reversing and flushing the column (disconnected from the detector). If this doesn't work, the inlet frit or the column may need replacement.

    • Contamination : Adsorbed impurities can lead to peak broadening. Wash the column with a strong solvent (e.g., isopropanol (B130326) or a higher percentage of organic solvent).[13]

  • Mobile Phase and Sample Solvent Mismatch :

    • Solvent Strength : If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause distorted peaks. Whenever possible, dissolve your this compound sample in the initial mobile phase.[13]

    • pH : The pH of the mobile phase affects the ionization state of this compound. An incorrect pH can lead to secondary interactions and peak tailing or broadening.[2] Ensure consistent and accurate pH preparation.

  • Instrumental Problems :

    • Leaks : Check for leaks in the system, particularly at the fittings connecting the injector, column, and detector. A loose connection can introduce dead volume, leading to peak broadening or splitting.[3]

LC-MS Analysis Troubleshooting

Q: I am not detecting the correct molecular ion for this compound, or the signal is very weak.

A: Issues with ion detection in LC-MS can stem from several factors.

  • Ion Source Contamination : The ion source is prone to contamination from non-volatile salts or sample matrix components, which can suppress the signal.[14][15]

    • Solution : Clean the ion source according to the manufacturer's protocol. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate.[15]

  • Incorrect Mobile Phase : The mobile phase pH is critical for efficient ionization in electrospray (ESI). This compound has several basic nitrogen atoms, making it suitable for positive ion mode ESI.

    • Solution : Ensure your mobile phase is slightly acidic (e.g., contains 0.1% formic acid) to promote protonation and enhance the [M+H]⁺ ion signal.[16]

  • Analyte Concentration : Very high analyte concentrations can lead to ion suppression, where the internal standard or the analyte signal itself decreases as concentration increases.[17]

    • Solution : Analyze a dilution series of your sample to check for concentration-dependent effects. Ensure you are working within the linear dynamic range of the instrument.

Quantitative Data Summary

The following tables provide typical specifications and method parameters for this compound quality control.

Table 1: this compound - Certificate of Analysis (CoA) Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification A IRConforms to the reference spectrum
Identification B ¹H-NMRConforms to the structure
Identification C LC-MSMolecular weight corresponds to C₂₈H₄₀N₄S (480.71 g/mol )
Assay HPLC-UV98.0% to 102.0% (on as-is basis)
Purity (Related Substances) HPLC-UVNMT 0.15% for any individual impurity
NMT 0.5% for total impurities
Residual Solvents GC-HSMeets ICH <467> requirements
Water Content Karl FischerNMT 0.5%

NMT = Not More Than

Table 2: HPLC Method Parameters for Purity Analysis

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: linear gradient to 90% B; 15-18 min: hold at 90% B; 18-18.1 min: return to 30% B; 18.1-25 min: equilibrate at 30% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
UV Detection 280 nm
Column Temperature 30°C

Table 3: LC-MS Method Parameters for Identity Confirmation

ParameterRecommended Setting
LC System UPLC/HPLC with conditions similar to Table 2 (may use a shorter run time)
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen, Flow at 600 L/hr
Desolvation Temp 350°C

Table 4: NMR Acquisition Parameters for Structural Confirmation

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Sample Concentration ~5-10 mg/mL~20-50 mg/mL
Pulse Program Standard single pulse (zg30)Standard proton-decoupled (zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-5 seconds2 seconds
Number of Scans 8-161024 or more
Temperature 25°C (298 K)25°C (298 K)

Experimental Protocols & Workflows

Overall Quality Control Workflow

The following diagram illustrates the general workflow for the quality control assessment of a new batch of this compound.

Protocol 1: Purity Assessment by HPLC-UV
  • Solution Preparation :

    • Diluent : Prepare a 1:1 mixture of Acetonitrile and Water.

    • Standard Solution (0.1 mg/mL) : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (1.0 mg/mL) : Accurately weigh ~25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Chromatographic Analysis :

    • Set up the HPLC system according to the parameters in Table 2 .

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no carryover or system peaks are present.

    • Inject the Standard Solution five times to check for system suitability (RSD of peak area should be NMT 2.0%).

    • Inject the Sample Solution in duplicate.

  • Data Analysis :

    • Identify the main this compound peak in the sample chromatogram based on the retention time of the standard.

    • Integrate all peaks in the chromatogram, ignoring peaks from the blank and any peaks below the reporting threshold (typically 0.05%).

    • Calculate the percentage of each impurity using the area normalization method:

      • % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

    • Calculate the total purity by summing the areas of all individual impurities and subtracting from 100%.

    • Compare the results against the specifications in Table 1 .

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation :

    • Prepare a dilute solution of this compound (~10 µg/mL) in a 50:50 mixture of Acetonitrile and 0.1% formic acid in water.

  • LC-MS Analysis :

    • Set up the LC-MS system according to the parameters in Table 3 .

    • Inject the sample.

  • Data Analysis :

    • Extract the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

    • Generate the mass spectrum for this peak.

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 481.29 (calculated for C₂₈H₄₁N₄S⁺). The observed mass should be within a 5 ppm tolerance of the theoretical mass for high-resolution mass spectrometry (HRMS).

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation :

    • Ensure the NMR tube is clean and dry to avoid contaminant signals.[18]

    • Accurately weigh the required amount of this compound (see Table 4 ) into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm tube) and ensure the sample is fully dissolved.[19][20] Using a vortex mixer can help create a homogeneous solution.[19]

    • Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.[18]

  • NMR Acquisition :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H and ¹³C NMR spectra using the parameters outlined in Table 4 .

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

    • Integrate the signals in the ¹H NMR spectrum and compare the relative integrals to the number of protons expected for the this compound structure.

    • Compare the chemical shifts and multiplicities of the signals in the ¹H spectrum and the chemical shifts in the ¹³C spectrum with a reference spectrum or with predicted values to confirm that the structure is consistent with this compound.

Signaling Pathway

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The diagram below illustrates the simplified signaling cascade initiated by PAF and inhibited by this compound.

References

Technical Support for Foropafant Animal Studies: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Foropafant (SR 27417A) in preclinical animal studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as SR 27417A) is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[2] this compound works by competitively binding to the PAF receptor, thereby blocking PAF from binding and initiating downstream signaling cascades that lead to inflammatory cell activation and platelet aggregation.[2] This inhibitory action makes it a valuable tool for investigating the role of the PAF pathway in various disease models.

This compound's Mechanism of Action

PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds G_Protein Gq/Gi Protein Activation PAFR->G_Protein Activates Signaling Downstream Signaling (e.g., PLC, IP3/DAG) G_Protein->Signaling Response Cellular Responses (Inflammation, Aggregation) Signaling->Response This compound This compound (SR 27417A) This compound->PAFR Blocks

Caption: this compound competitively blocks the PAF receptor, preventing PAF-mediated signaling.

Q2: We are observing high inter-animal variability in our study outcomes. What are the most common sources of this variability?

A2: High variability is a common challenge in preclinical research and can stem from several factors. It is crucial to systematically evaluate your experimental design and procedures. Key areas to investigate include:

  • Drug Formulation and Administration: Inconsistent preparation of the dosing solution, improper storage, or variations in administration technique (e.g., inconsistent oral gavage) can lead to significant differences in drug exposure between animals.

  • Animal-Specific Factors: The species, strain, age, sex, and health status of the animals can all influence drug metabolism and response. Underlying subclinical infections can also be a major confounder.

  • Environmental Conditions: Variations in housing, diet, light-dark cycles, and even noise levels can induce stress, which alters animal physiology and can impact experimental results.

  • Experimenter Influence: Subtle differences in handling, dosing, and sample collection techniques between different researchers (or even by the same researcher on different days) can introduce variability. Implementing blinding and randomization is key to minimizing this bias.

Troubleshooting High Variability

Start High Variability Observed? Formulation Review Drug Formulation Start->Formulation Yes Admin Assess Administration Technique Start->Admin Yes Animal Evaluate Animal Factors Start->Animal Yes Env Check Environmental Controls Start->Env Yes Solubility Inconsistent Solubility? Improper Storage? Formulation->Solubility Gavage Inconsistent Gavage? Incorrect Volume? Admin->Gavage Health Subclinical Illness? Age/Sex Mismatch? Animal->Health Stress Housing Density? Noise/Light Changes? Env->Stress

Caption: A logical workflow for troubleshooting sources of experimental variability.

Q3: What is the recommended way to formulate and administer this compound for animal studies?

A3: Proper formulation is critical for achieving consistent drug exposure. This compound has low aqueous solubility, requiring a suitable vehicle. Based on available information, here are recommended starting points for formulation:

  • Suspension for Oral (p.o.) or Intraperitoneal (i.p.) Injection: A common method involves creating a stock solution in DMSO and then suspending it in a vehicle like 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • Solution in Oil for Oral Administration: A clear solution can be prepared by first dissolving this compound in DMSO and then mixing it with corn oil.[1]

Key Considerations for Administration:

  • Homogeneity: If using a suspension, ensure it is thoroughly vortexed before each animal is dosed to prevent settling and ensure dose accuracy.

  • Stability: Prepare formulations fresh daily if stability data is unavailable. This compound stock solutions are stable for up to 6 months at -80°C.[1]

  • Dose Volume: Adhere to institutional guidelines for maximum administration volumes for the chosen species and route to avoid animal distress and physiological artifacts.

  • Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage) to minimize stress and procedural variability.

Pharmacodynamic & Pharmacokinetic Data

While comprehensive public pharmacokinetic data (Cmax, Tmax, T½) for this compound in preclinical species is limited, pharmacodynamic data from in vivo studies provide valuable insights into its potency and duration of action.

Table 1: Pharmacodynamic Potency of this compound in Rats

Parameter Route of Administration Value Animal Model Endpoint
ED₅₀ Intravenous (i.v.) 6 µg/kg Sprague-Dawley Rat Inhibition of PAF-induced hypotension
ED₅₀ Oral (p.o.) 170 µg/kg Sprague-Dawley Rat Inhibition of PAF-induced hypotension
Duration of Action i.v. (1 mg/kg) 48 - 72 hours Sprague-Dawley Rat Protection against PAF-induced hypotension

| Duration of Action | p.o. (3 mg/kg) | 48 - 72 hours | Sprague-Dawley Rat | Protection against PAF-induced hypotension |

Data sourced from Bernat A, et al. J Lipid Mediat. 1992.[3]

Note: The significant difference between the intravenous and oral ED₅₀ values suggests that the oral bioavailability of this compound is relatively low. However, the compound exhibits a remarkably long duration of action regardless of the administration route.[3]

Detailed Experimental Protocols

To minimize variability, it is essential to follow standardized and detailed protocols. Below are methodologies for two common animal models where this compound can be evaluated.

Protocol 1: Carrageenan-Induced Air Pouch Model (Rat)

This model is used to study acute inflammation by quantifying exudate volume and inflammatory cell infiltration.

Experimental Workflow:

Day0 Day 0: Inject 20 mL sterile air s.c. Day3 Day 3: Re-inflate with 10 mL sterile air Day0->Day3 Day6_Treat Day 6: Administer this compound (or vehicle) Day3->Day6_Treat Day6_Induce Induce Inflammation (Inject 2mL 1% Carrageenan into pouch) Day6_Treat->Day6_Induce 1h pre-treatment Endpoint Endpoint Measurement (e.g., 4-24h post-carrageenan) Day6_Induce->Endpoint Analysis Harvest & Analyze: - Exudate Volume - Leukocyte Count Endpoint->Analysis

Caption: Workflow for the rat carrageenan-induced air pouch inflammation model.

Methodology:

  • Pouch Formation (Day 0): Anesthetize male Sprague-Dawley rats (150-200g). Shave the dorsal area and inject 20 mL of sterile air subcutaneously (s.c.) to create a pouch.[4]

  • Pouch Maintenance (Day 3): Re-inflate the pouch with an additional 10 mL of sterile air to maintain its structure.[4]

  • Treatment (Day 6): Administer this compound or vehicle control via the desired route (e.g., oral gavage). Dosing should occur approximately 1 hour before the inflammatory challenge.

  • Inflammation Induction (Day 6): Inject 2 mL of a 1% (w/v) carrageenan solution (in sterile saline) directly into the air pouch.[4]

  • Endpoint Analysis: At a predetermined time point (e.g., 4, 6, or 24 hours) after carrageenan injection, humanely euthanize the animals.

  • Exudate Collection: Carefully open the pouch and aspirate the inflammatory exudate. Measure the total volume.

  • Cell Analysis: Centrifuge the exudate to pellet the cells. Resuspend the cells and perform a total leukocyte count using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.

Protocol 2: PAF-Induced Bronchoconstriction (Guinea Pig)

This model assesses the ability of a compound to inhibit the acute bronchoconstrictive effects of intravenously administered PAF.

Methodology:

  • Animal Preparation: Anesthetize male Dunkin-Hartley guinea pigs (350-450g), tracheotomize for artificial ventilation, and cannulate the jugular vein for intravenous injections.[5]

  • Baseline Measurement: After allowing the animal to stabilize, record baseline pulmonary function tests (PFTs), such as pulmonary inflation pressure or airway resistance.

  • Treatment: Administer this compound or vehicle control intravenously via the jugular cannula. A pre-treatment time of 5-15 minutes is common.

  • PAF Challenge: Induce bronchoconstriction by administering a bolus intravenous injection of PAF. A typical dose range is 25-100 ng/kg.[5]

  • Post-Challenge Measurement: Immediately record changes in pulmonary function. The peak bronchoconstrictor response to PAF occurs rapidly, often within 30-60 seconds.[5] Continue monitoring for a set period (e.g., 5-20 minutes) to observe the duration of the effect.

  • Data Analysis: Calculate the percentage inhibition of the PAF-induced bronchoconstrictor response in the this compound-treated group compared to the vehicle-treated group.

References

Validation & Comparative

Foropafant vs. Apafant (WEB 2086): A Comparative Guide to PAF Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Foropafant and Apafant (WEB 2086), two prominent antagonists of the Platelet-Activating Factor (PAF) receptor. This document synthesizes experimental data to evaluate their performance and mechanisms of action in PAF inhibition.

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein-coupled receptor.[1][2] The development of PAFR antagonists is therefore of significant interest for therapeutic intervention in various diseases. Among the synthetic antagonists developed, this compound (SR27417) and Apafant (WEB 2086) are well-characterized compounds used extensively in research.

Mechanism of Action

Both this compound and Apafant are competitive antagonists of the PAF receptor.[2][3] They exert their inhibitory effects by binding to the PAF receptor, thereby preventing the binding of the endogenous ligand, PAF, and subsequent downstream signaling. This blockade inhibits PAF-induced cellular responses such as platelet aggregation, inflammation, and vascular permeability changes.[3][4] this compound is noted as a highly potent, selective, and orally active antagonist.[3] Apafant, a thienotriazolodiazepine derivative, is also a potent and specific PAF antagonist.[2][5]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data for this compound and Apafant, highlighting their binding affinity and functional inhibitory concentrations.

ParameterThis compound (SR27417)Apafant (WEB 2086)Reference(s)
Binding Affinity (Ki) 57 pM ([³H]PAF binding)9.9 nM ([³H]PAF binding to human PAF receptors)[3][6]
Equilibrium Dissociation Constant (KD) Not specified15 nM (displacement of [³H]PAF from human platelets)[2]
Inhibition of PAF-induced Human Platelet Aggregation (IC50) Potently inhibits170 nM[3][4]
Inhibition of PAF-induced Human Neutrophil Aggregation (IC50) Not specified360 nM[4]

Note: Lower Ki, KD, and IC50 values indicate higher potency.

Signaling Pathway and Inhibition

The binding of PAF to its G-protein-coupled receptor (PAFR) initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates this pathway and the point of inhibition by antagonists like this compound and Apafant.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PAF PAF PAF->PAFR Binds Antagonist This compound or Apafant Antagonist->PAFR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: PAF signaling pathway and antagonist inhibition.

Experimental Protocols

The evaluation of PAF receptor antagonists typically involves in vitro assays to determine their binding affinity and functional inhibitory activity. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the PAF receptor.

  • Preparation of Membranes: Membranes expressing the PAF receptor are prepared from a suitable source, such as human platelets or cultured cells overexpressing the receptor.

  • Competitive Binding: A constant concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or Apafant).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of an antagonist to inhibit PAF-induced platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected into an anticoagulant, and PRP is prepared by centrifugation.

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

  • Inhibition Assay: The antagonist at various concentrations is pre-incubated with the PRP for a defined period.

  • Induction of Aggregation: A submaximal concentration of PAF is added to the PRP to induce platelet aggregation.

  • Data Analysis: The extent of platelet aggregation is recorded, and the IC50 value, the concentration of the antagonist that causes 50% inhibition of the PAF-induced aggregation, is determined.

The following diagram outlines a typical workflow for evaluating PAF receptor antagonists.

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Assay (Platelet Aggregation) b1 Prepare PAFR-expressing membranes b2 Incubate membranes with [³H]PAF and antagonist b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki value b4->b5 comparison Compare Potency and Efficacy b5->comparison f1 Prepare Platelet-Rich Plasma (PRP) f2 Pre-incubate PRP with antagonist f1->f2 f3 Induce aggregation with PAF f2->f3 f4 Measure platelet aggregation f3->f4 f5 Calculate IC50 value f4->f5 f5->comparison start Start Evaluation start->b1 start->f1

Caption: Experimental workflow for PAF antagonist evaluation.

Summary and Conclusion

Both this compound and Apafant are effective antagonists of the PAF receptor, but they exhibit significant differences in their potency. The experimental data clearly indicates that This compound is a substantially more potent inhibitor of PAF receptor binding than Apafant , with a Ki value in the picomolar range compared to the nanomolar range for Apafant.[3][6] This suggests that a much lower concentration of this compound is required to achieve a similar level of receptor occupancy and inhibition.

While direct comparative data on the inhibition of platelet aggregation under identical conditions is not available, both compounds are described as potent inhibitors.[3][4] The choice between these two antagonists for research purposes may depend on the specific experimental context, including the required potency, potential off-target effects, and the biological system being studied. For applications requiring very high potency, this compound represents a superior choice based on its binding affinity. Apafant, however, remains a widely used and well-characterized tool for investigating the roles of PAF in various biological processes.

References

A Comparative Guide to Foropafant and Ginkgolide B as PAF Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Platelet-Activating Factor (PAF) receptor antagonists: the synthetic compound Foropafant (SR27417) and the naturally derived Ginkgolide B. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance data, experimental methodologies, and relevant signaling pathways to inform preclinical and clinical research decisions.

Introduction to PAF and its Antagonists

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types. The development of PAFR antagonists is a key area of research for treating conditions such as asthma, ischemic damage, and septic shock.

This compound (SR27417) is a synthetic, highly potent, and selective PAFR antagonist. Ginkgolide B , a terpenoid trilactone isolated from the Ginkgo biloba tree, is one of the most well-studied natural PAFR antagonists. This guide will compare these two compounds based on their receptor binding affinity, in vitro functional activity, pharmacokinetic properties, and selectivity.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and Ginkgolide B, facilitating a direct comparison of their potency and pharmacokinetic profiles.

Table 1: Receptor Binding Affinity and In Vitro Functional Activity

ParameterThis compound (SR27417)Ginkgolide BSpecies/Assay Condition
Ki (Receptor Binding) 57 pM1.3 µMHuman Platelet Membranes ([³H]PAF)
IC₅₀ (Platelet Aggregation) Potent inhibitor (specific value not available)~5.9 µM (2.5 µg/mL)Human Platelets (PAF-induced)
442 nMRabbit Platelets (PAF-induced)

Table 2: Pharmacokinetic Properties

ParameterThis compound (SR27417)Ginkgolide BSpecies/Route
Bioavailability (Oral) Orally activeHigh (approx. 88%)Human
T₁/₂ (Elimination Half-life) Data not available~10.6 hoursHuman (Oral)
~1.5 hours (terminal)Rat (IV)
Cmax (Peak Plasma Concentration) Data not available9.99 ng/mLHuman (Oral, 120mg EGb 761)
309.2 µg/LDog (Oral)

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to enhance understanding.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Cascade Gi->MAPK Modulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]ᵢ Increase IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->MAPK Activates MAPK->Response This compound This compound This compound->PAFR Antagonizes GinkgolideB Ginkgolide B GinkgolideB->PAFR Antagonizes

Figure 1. Simplified PAF Receptor Signaling Pathway.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Measurement cluster_analysis Data Analysis P1 Isolate Platelet Membranes (Source of PAFR) A1 Incubate Membranes with [³H]PAF and Test Antagonist P1->A1 P2 Prepare Radiolabeled PAF (e.g., [³H]PAF) P2->A1 P3 Prepare Test Antagonist (this compound or Ginkgolide B) at various concentrations P3->A1 S1 Separate Bound from Free [³H]PAF via Filtration A1->S1 S2 Measure Radioactivity of Bound Ligand (Scintillation Counting) S1->S2 D1 Plot % Inhibition vs. Antagonist Concentration S2->D1 D2 Calculate IC₅₀ and Ki values D1->D2

Figure 2. Workflow for a Competitive PAF Receptor Binding Assay.

Platelet_Aggregation_Assay cluster_prep Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis P1 Collect Whole Blood (e.g., from human volunteer) P2 Prepare Platelet-Rich Plasma (PRP) by centrifugation P1->P2 A1 Pre-incubate PRP with Test Antagonist or Vehicle in an aggregometer cuvette P2->A1 P3 Prepare Test Antagonist (this compound or Ginkgolide B) P3->A1 A2 Add PAF to induce aggregation A1->A2 A3 Monitor change in light transmittance over time A2->A3 D1 Generate aggregation curves A3->D1 D2 Calculate % inhibition and determine IC₅₀ D1->D2

SR27417: A Potent Antagonist of the Platelet-Activating Factor Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of SR27417 with other notable Platelet-Activating Factor (PAF) receptor antagonists. The data presented is compiled from various in vitro studies, offering a clear perspective on the relative efficacy of these compounds. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of these findings.

Comparative Potency of PAF Receptor Antagonists

The potency of SR27417 and other PAF receptor antagonists is typically quantified by their inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity and inhibitory potency, respectively. The following table summarizes the available data for SR27417 in comparison to other well-known antagonists like WEB2086, BN52021, and CV3988.

AntagonistCell TypeRadioligandKi (nM)IC50 (nM)Reference
SR27417 Washed Human Platelets[3H]PAF0.050 ± 0.0008-[1]
SR27417 Washed Rabbit Platelets[3H]PAF0.057 ± 0.0002-[1]
SR27417 Human Polymorphonuclear Leukocytes (High Affinity Site)[3H]PAF-0.17 ± 0.02[1]
SR27417 Human Polymorphonuclear Leukocytes (Low Affinity Site)[3H]PAF-6.9 ± 0.7[1]
WEB2086 (Apafant) Human PAF Receptors[3H]PAF9.9-[2][3]
WEB2086 (Apafant) Human Platelets-15170[4][5][6]
WEB2086 (Apafant) Human Neutrophils--360[5][6]
BN52021 (Ginkgolide B) ----[Note: Specific Ki or IC50 values for direct comparison were not readily available in the searched literature, though it is recognized as a potent PAF antagonist.]
CV3988 Rabbit Platelets[3H]-PAF12079[7]
CV3988 Human Platelets[3H]-PAF-160[7]
CV3988 Guinea-pig Platelets[3H]-PAF-180[7]

Note: The potency of antagonists can vary depending on the experimental conditions, including the cell type, radioligand used, and specific assay protocol.

Based on the available data, SR27417 demonstrates exceptionally high potency, with Ki values in the picomolar range for both human and rabbit platelets[1]. This suggests a significantly stronger binding affinity for the PAF receptor compared to other antagonists like WEB2086 and CV3988, which have Ki and IC50 values in the nanomolar to micromolar range[2][3][7]. In fact, studies have indicated that SR27417 is 5-7 times more potent than PAF itself and over 50-60 times more active than the best synthetic PAF antagonists previously described[1].

PAF Receptor Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events. These pathways are crucial in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The binding of an antagonist like SR27417 competitively blocks PAF from binding to its receptor, thereby inhibiting these downstream effects.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Responses (e.g., Inflammation, Aggregation) PKC->Cellular_Response Leads to

Caption: Simplified PAF Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for two key experiments used to determine the potency of PAF receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., SR27417) to displace a radiolabeled ligand from the PAF receptor.

Materials:

  • Washed human or rabbit platelets (or other cells expressing PAF receptors)

  • [3H]PAF (radioligand)

  • Test compounds (unlabeled PAF receptor antagonists)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Preparation of Platelets: Isolate platelets from whole blood by differential centrifugation. Wash the platelets with a suitable buffer to remove plasma components.

  • Assay Setup: In a microtiter plate, combine the washed platelets, a fixed concentration of [3H]PAF, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the platelets with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Washed Platelets B Incubate Platelets with [3H]PAF and Test Antagonist A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for a Radioligand Binding Assay.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of an antagonist to inhibit the physiological response induced by PAF, in this case, platelet aggregation.

Objective: To determine the IC50 value of a test compound for the inhibition of PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet-activating factor (PAF)

  • Test compounds (PAF receptor antagonists)

  • Saline or appropriate buffer

  • Aggregometer

Procedure:

  • Preparation of Platelet Suspension: Prepare PRP by centrifuging whole blood at a low speed. Adjust the platelet count to a standardized concentration.

  • Pre-incubation: Place a sample of the platelet suspension in the aggregometer cuvette and pre-incubate with varying concentrations of the test compound for a short period (e.g., 2-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a sub-maximal concentration of PAF to the cuvette to induce platelet aggregation.

  • Measurement of Aggregation: The aggregometer measures the change in light transmission through the platelet suspension as aggregation occurs. The extent of aggregation is recorded over time.

  • Data Analysis: Determine the percentage of inhibition of PAF-induced aggregation for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Aggregation_Assay_Workflow A Prepare Platelet-Rich Plasma (PRP) B Pre-incubate PRP with Test Antagonist in Aggregometer A->B C Induce Aggregation with PAF B->C D Monitor Change in Light Transmission (Aggregation) C->D E Determine % Inhibition and Calculate IC50 D->E

Caption: Workflow for a PAF-Induced Platelet Aggregation Assay.

References

A Head-to-Head Comparison of Foropafant and Other Platelet-Activating Factor (PAF) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Foropafant (SR27417A) against other notable Platelet-Activating Factor (PAF) receptor antagonists, namely Apafant (WEB 2086) and Lexipafant. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction to PAF and its Antagonists

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. Consequently, PAF receptor antagonists have been a subject of intense research for their therapeutic potential in various inflammatory and cardiovascular diseases. This guide focuses on a direct comparison of three synthetic PAF receptor antagonists: this compound, Apafant, and Lexipafant.

Quantitative Comparison of In Vitro Potency

The following tables summarize the available quantitative data for this compound, Apafant, and Lexipafant, focusing on their potency in PAF receptor binding assays and PAF-induced cellular response assays.

PAF Receptor Binding Affinity

This table presents the equilibrium dissociation constant (Kd) and the inhibition constant (Ki) for each antagonist. Lower values indicate higher binding affinity to the PAF receptor.

CompoundAssay TypeRadioligandTissue/Cell TypeKi (Inhibition Constant)Kd (Dissociation Constant)
This compound (SR27417A) Competitive Binding[3H]PAFHuman Platelets57 pM[1]-
Apafant (WEB 2086) Competitive Binding[3H]PAFHuman Platelets9.9 nM[2][3]15 nM[4]
Lexipafant --Human PlateletsData Not AvailableData Not Available
Inhibition of PAF-Induced Cellular Responses

This table showcases the half-maximal inhibitory concentration (IC50) of each antagonist in functional assays, specifically PAF-induced platelet aggregation and neutrophil activation. Lower IC50 values signify greater potency in inhibiting the cellular effects of PAF.

CompoundAssay TypeCell TypeIC50 (Half-maximal Inhibitory Concentration)
This compound (SR27417A) Inhibition of [3H]PAF BindingHuman Polymorphonuclear Leukocytes0.17 nM (high-affinity sites), 6.9 nM (low-affinity sites)
Apafant (WEB 2086) Platelet AggregationHuman Platelets170 nM[4]
Lexipafant Inhibition of PAF-enhanced Superoxide ProductionHuman Neutrophils46 nM
Inhibition of PAF-enhanced CD11b ExpressionHuman Neutrophils285 nM
Inhibition of PAF-enhanced Elastase ReleaseHuman Neutrophils50 nM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

PAF Receptor Signaling Pathway

This diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor, leading to various cellular responses, and the point of intervention for PAF receptor antagonists.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_R PAF Receptor Gq Gq Protein PAF_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PAF PAF PAF->PAF_R Binds This compound This compound / Other Antagonists This compound->PAF_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: PAF Receptor Signaling Pathway and Antagonist Intervention.

Experimental Workflow for PAF Receptor Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of PAF receptor antagonists.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Platelet Membranes (Source of PAF Receptors) incubation Incubate Membranes, [³H]PAF, and Antagonist prep_membranes->incubation prep_radioligand Prepare [³H]PAF (Radioligand) prep_radioligand->incubation prep_antagonist Prepare Serial Dilutions of This compound/Other Antagonists prep_antagonist->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification plot_curve Plot Competition Curve (% Bound vs. [Antagonist]) quantification->plot_curve calculate_ic50 Calculate IC₅₀ plot_curve->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Workflow for Competitive PAF Receptor Binding Assay.

Experimental Workflow for Platelet Aggregation Assay

This diagram details the procedure for an in vitro platelet aggregation assay to measure the inhibitory effect of PAF antagonists on PAF-induced platelet aggregation.

Aggregation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_prp Prepare Platelet-Rich Plasma (PRP) from Whole Blood preincubation Pre-incubate PRP with Antagonist or Vehicle prep_prp->preincubation prep_ppp Prepare Platelet-Poor Plasma (PPP) (for baseline) measure_aggregation Measure Light Transmittance over Time (Aggregometer) prep_ppp->measure_aggregation Set 100% Transmittance prep_antagonist Prepare Serial Dilutions of This compound/Other Antagonists prep_antagonist->preincubation add_paf Add PAF to Induce Aggregation preincubation->add_paf add_paf->measure_aggregation plot_curve Plot Aggregation Curve (% Aggregation vs. Time) measure_aggregation->plot_curve calculate_inhibition Calculate % Inhibition for each Antagonist Concentration plot_curve->calculate_inhibition calculate_ic50 Determine IC₅₀ calculate_inhibition->calculate_ic50

Caption: Workflow for PAF-Induced Platelet Aggregation Assay.

Experimental Protocols

PAF Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the PAF receptor.

Materials:

  • Human platelet membranes (source of PAF receptors)

  • [3H]PAF (radioligand)

  • Test compounds (this compound, Apafant, Lexipafant)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Multi-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • Dilute the platelet membrane preparation in binding buffer to a final concentration that provides adequate specific binding.

    • Dilute [3H]PAF in binding buffer to a final concentration typically at or below its Kd.

  • Assay Setup:

    • In a multi-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of [3H]PAF

      • Increasing concentrations of the unlabeled test compound (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PAF (for non-specific binding).

      • Platelet membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro PAF-Induced Platelet Aggregation Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on PAF-induced human platelet aggregation.

Materials:

  • Fresh human whole blood collected in sodium citrate.

  • Platelet-Activating Factor (PAF)

  • Test compounds (this compound, Apafant, Lexipafant)

  • Saline or appropriate vehicle for dissolving compounds.

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Instrument Calibration:

    • Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

  • Assay Performance:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a specific concentration of the test compound or its vehicle to the PRP and incubate for a short period (e.g., 1-5 minutes).

    • Add a predetermined concentration of PAF to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the test compound.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the concentration-response curve.

Conclusion

Based on the available in vitro data, This compound (SR27417A) demonstrates exceptionally high potency as a PAF receptor antagonist, with a Ki value in the picomolar range, suggesting a significantly higher binding affinity compared to Apafant (WEB 2086). While direct comparative binding data for Lexipafant is lacking, its reported high affinity and potency in functional neutrophil assays place it as a significant PAF inhibitor. The choice of inhibitor for a particular research application will depend on the specific experimental goals, including the desired potency, the cellular system being investigated, and other pharmacological properties. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of these and other PAF receptor antagonists.

References

Validating Foropafant's Specificity in Cell Signaling Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a pharmacological tool is paramount to generating reliable and translatable data. This guide provides a comparative overview of Foropafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, and outlines key cell signaling assays to validate its specificity against other common alternatives.

This compound (also known as SR 27417) is a high-affinity, competitive antagonist for the PAF receptor, a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and allergic responses. Its primary mechanism of action is to block the binding of PAF, a potent phospholipid mediator, to its receptor, thereby inhibiting downstream signaling cascades that lead to platelet aggregation, inflammation, and other physiological effects. While lauded for its potency and selectivity, rigorous validation of its specificity is crucial to avoid misinterpretation of experimental results due to off-target effects.

This guide details the experimental protocols for key assays used to determine the selectivity of this compound and compares its known activity with other PAF receptor antagonists.

Comparative Selectivity of PAF Receptor Antagonists

A critical step in validating a compound's specificity is to screen it against a broad panel of other receptors, enzymes, and ion channels. While comprehensive public data on a head-to-head comparison of this compound against a wide off-target panel is limited, the following table summarizes available information on its selectivity and that of other commonly used PAF receptor antagonists.

CompoundPrimary TargetKnown Off-Targets / Secondary Activities
This compound PAF ReceptorHigh selectivity for the PAF receptor is consistently reported, though comprehensive public screening data is scarce.
Apafant (WEB 2086) PAF ReceptorHas been evaluated against the SafetyScreen44™ panel and reportedly shows no significant off-target effects.[1] It does exhibit modest cross-reactivity with the central benzodiazepine (B76468) receptor.[1]
Rupatadine PAF Receptor, Histamine (B1213489) H1 ReceptorA dual antagonist, also potently inhibiting the histamine H1 receptor.[2][3][4][5] It does not show significant effects on acetylcholine, serotonin (B10506), or leukotriene receptors.[2]
CV-3988 PAF ReceptorDoes not inhibit platelet aggregation induced by arachidonic acid, ADP, or collagen at concentrations where it effectively blocks PAF-induced aggregation.[6] It also does not affect the binding of serotonin (5-HT) to its receptors.[7]
BN 52021 (Ginkgolide B) PAF ReceptorSpecific for the PAF receptor, as it does not inhibit chemotaxis induced by leukotriene B4 or N-formyl-methionyl-leucyl-phenylalanine (fMLP).[8]

Key Experimental Protocols for Specificity Validation

To experimentally validate the specificity of this compound, a combination of binding and functional assays should be employed. Below are detailed methodologies for three critical assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for its target receptor and can be used in a competitive format to determine the binding affinity of unlabeled compounds like this compound.

Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor and its lack of affinity for a panel of off-target receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human PAF receptor (or other target receptors for off-target screening).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the membrane pellet and resuspend in a suitable binding buffer.[9] Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF), and varying concentrations of unlabeled this compound (or other test compounds).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand.

    • Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

The PAF receptor is coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium. This assay measures the functional consequence of receptor activation or inhibition.

Objective: To assess the ability of this compound to inhibit PAF-induced calcium mobilization and to determine its effect on calcium signaling mediated by other GPCRs.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the PAF receptor (or other GPCRs for off-target screening) in a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with HEPES).[10]

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a fixed concentration of PAF (or the appropriate agonist for off-target receptors) to the wells to stimulate calcium release.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the increase in fluorescence intensity relative to the baseline.

    • Plot the response against the concentration of this compound to determine its IC50 for inhibiting the PAF-induced calcium signal.

    • Compare the effect of this compound on PAF receptor-mediated signaling with its effect on signaling from other GPCRs.

Platelet Aggregation Assay

This is a highly relevant physiological assay for PAF receptor antagonists, as PAF is a potent inducer of platelet aggregation.

Objective: To evaluate the inhibitory effect of this compound on PAF-induced platelet aggregation and its lack of effect on aggregation induced by other agonists.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed. The PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Use a light transmission aggregometer to measure platelet aggregation.

    • Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.

    • Add varying concentrations of this compound and incubate for a short period.

    • Initiate platelet aggregation by adding a fixed concentration of PAF.

    • Record the change in light transmission over time as the platelets aggregate.

    • As a control for specificity, test the effect of this compound on platelet aggregation induced by other agonists such as ADP, collagen, or thrombin.[11]

  • Data Analysis:

    • Determine the percentage of aggregation for each concentration of this compound.

    • Plot the percentage of inhibition of aggregation against the concentration of this compound to calculate its IC50 value.

    • Confirm that this compound does not significantly inhibit platelet aggregation induced by other agonists.

Visualizing Signaling Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to This compound This compound This compound->PAFR Blocks Gq Gq/11 PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation & Inflammatory Responses Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Specificity Assays cluster_data Data Analysis Assay1 Radioligand Binding Assay (Affinity & Selectivity) Analysis1 Determine Ki from IC50 Assay1->Analysis1 Assay2 Calcium Mobilization Assay (Functional Antagonism) Analysis2 Determine IC50 for Functional Inhibition Assay2->Analysis2 Assay3 Platelet Aggregation Assay (Physiological Relevance) Analysis3 Confirm Specificity vs. Other Agonists Assay3->Analysis3 Conclusion Validate this compound Specificity Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: Workflow for validating the specificity of this compound using cell signaling assays.

References

Establishing Rigorous Negative Controls for Foropafant Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of pharmacologically active compounds, the use of appropriate negative controls is paramount to ensure the specificity of the observed effects and to validate that the biological response is a direct result of the intended mechanism of action. This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving Foropafant, a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR).

This compound and its Mechanism of Action

This compound (also known as SR 27417) is a thienotriazolodiazepine derivative that acts as a competitive antagonist of the PAFR.[1] The PAFR is a G-protein coupled receptor (GPCR) that, upon binding its ligand, Platelet-Activating Factor (PAF), initiates a cascade of intracellular signaling events.[2][3] These pathways are predominantly mediated by the Gq and Gi protein subunits, leading to downstream effects such as platelet aggregation, inflammation, and allergic responses.[4][5] this compound exerts its therapeutic effects by blocking the binding of PAF to its receptor, thereby inhibiting these signaling pathways.

The Critical Role of a Negative Control

A negative control is an experimental group that is not expected to exhibit a response, thereby serving as a baseline to confirm that the observed effects in the experimental group are due to the variable being tested.[6][7] In the context of this compound studies, an ideal negative control would be a molecule that is structurally similar to this compound but lacks significant biological activity at the PAFR. This allows researchers to distinguish between the specific effects of PAFR antagonism and any non-specific or off-target effects of the chemical scaffold.

Recommended Negative Control: WEB2387

While a specific inactive stereoisomer of this compound is not readily documented, a highly suitable negative control is WEB2387 . WEB2387 is the distomer (inactive enantiomer) of Bepafant, a PAFR antagonist that is structurally related to this compound.[2][8] The active enantiomer, S-Bepafant, along with Apafant and this compound, belongs to the same class of thienotriazolodiazepine PAFR antagonists.[2] Due to its structural similarity and profound lack of activity at the PAFR, WEB2387 serves as an excellent tool to control for non-specific effects in both in vitro and in vivo experiments.

Comparative In Vitro Efficacy

The following table summarizes the quantitative comparison between this compound and the negative control WEB2387 in key in vitro assays. The data clearly demonstrates the high potency of this compound and the lack of significant activity of WEB2387.

CompoundAssayTargetKey ParameterValue
This compound Receptor BindingHuman PAFRKi57 pM[1]
WEB2387 Receptor BindingHuman PAFRKD6609 nM[3]
This compound Platelet AggregationHuman PlateletsIC50Potent Inhibition (Specific value not cited)[1][9]
WEB2387 Platelet AggregationHuman PlateletsIC508790 nM[3]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are standardized protocols for key assays used to evaluate the activity of this compound and its negative control.

In Vitro Experiment 1: PAF-Induced Platelet Aggregation

This assay assesses the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Protocol:

  • Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with platelet-poor plasma (obtained by further centrifugation of the remaining blood at a high speed).

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound, WEB2387, or vehicle (e.g., DMSO) for a specified time (e.g., 10 minutes) at 37°C in an aggregometer.

  • Aggregation Induction: Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1 µM).

  • Data Acquisition: Measure the change in light transmission through the PRP suspension over time using an aggregometer. The extent of aggregation is proportional to the increase in light transmission.

  • Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the PAF-induced aggregation.

In Vitro Experiment 2: PAF-Induced Intracellular Calcium Mobilization

This assay measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by PAFR activation.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human PAFR, such as Chinese Hamster Ovary (CHO-PAFR) cells. Culture the cells in appropriate media until they reach a suitable confluency.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a buffered salt solution to remove excess dye.

  • Compound Incubation: Incubate the cells with different concentrations of this compound, WEB2387, or vehicle for a predetermined period.

  • Stimulation: Add PAF to the cells to stimulate calcium mobilization.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or a microscope-based imaging system. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence response and calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.

In Vivo Experiment: PAF-Induced Thromboembolism in Mice

This model evaluates the in vivo efficacy of a compound in preventing acute thromboembolism induced by PAF.

Protocol:

  • Animal Model: Use male Swiss albino mice (or another suitable strain).

  • Compound Administration: Administer this compound, WEB2387, or vehicle to the mice via an appropriate route (e.g., oral gavage or intravenous injection) at various doses and pre-treatment times.

  • Induction of Thromboembolism: Inject a lethal or sub-lethal dose of PAF intravenously to induce thromboembolism.

  • Observation: Monitor the animals for signs of thromboembolism, such as paralysis or mortality, over a defined period.

  • Data Analysis: Calculate the percentage of protection from thromboembolism for each treatment group compared to the vehicle control group. Determine the ED50 (effective dose for 50% protection).

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 In Vitro & In Vivo Models cluster_2 Expected Outcomes This compound This compound Platelet Aggregation Assay Platelet Aggregation Assay This compound->Platelet Aggregation Assay Calcium Mobilization Assay Calcium Mobilization Assay This compound->Calcium Mobilization Assay Thromboembolism Model (Mouse) Thromboembolism Model (Mouse) This compound->Thromboembolism Model (Mouse) WEB2387 (Negative Control) WEB2387 (Negative Control) WEB2387 (Negative Control)->Platelet Aggregation Assay WEB2387 (Negative Control)->Calcium Mobilization Assay WEB2387 (Negative Control)->Thromboembolism Model (Mouse) Vehicle Control Vehicle Control Vehicle Control->Platelet Aggregation Assay Vehicle Control->Calcium Mobilization Assay Vehicle Control->Thromboembolism Model (Mouse) Inhibition of PAF-induced effects Inhibition of PAF-induced effects Platelet Aggregation Assay->Inhibition of PAF-induced effects This compound No significant inhibition No significant inhibition Platelet Aggregation Assay->No significant inhibition WEB2387 Maximal PAF-induced effects Maximal PAF-induced effects Platelet Aggregation Assay->Maximal PAF-induced effects Vehicle Calcium Mobilization Assay->Inhibition of PAF-induced effects This compound Calcium Mobilization Assay->No significant inhibition WEB2387 Calcium Mobilization Assay->Maximal PAF-induced effects Vehicle Thromboembolism Model (Mouse)->Inhibition of PAF-induced effects This compound Thromboembolism Model (Mouse)->No significant inhibition WEB2387 Thromboembolism Model (Mouse)->Maximal PAF-induced effects Vehicle

Caption: Experimental workflow for comparing this compound with a negative control.

G cluster_g_protein G-Protein Activation cluster_downstream Downstream Signaling PAF PAF PAFR PAFR PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi This compound This compound This compound->PAFR WEB2387 WEB2387 WEB2387->PAFR No significant binding PLC PLC Gq->PLC AC (inhibited) AC (inhibited) Gi->AC (inhibited) PIP2 PIP2 PLC->PIP2 hydrolyzes Biological Responses Biological Responses AC (inhibited)->Biological Responses IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Ca2+ release->Biological Responses PKC->Biological Responses

Caption: PAFR signaling pathway and points of intervention.

By incorporating a well-characterized negative control like WEB2387 and adhering to standardized experimental protocols, researchers can significantly enhance the quality and reliability of their findings in the study of this compound and other PAFR antagonists. This rigorous approach is essential for the accurate interpretation of data and the successful development of novel therapeutics.

References

Foropafant: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a framework for evaluating the cross-reactivity of Foropafant (SR27417), a potent and selective platelet-activating factor (PAF) receptor antagonist, against other potential biological targets.

This guide will, therefore, present a template for such a comparative analysis, including hypothetical data to illustrate the format and the types of information crucial for a thorough assessment of off-target effects. The experimental protocols described are based on standard industry practices for receptor cross-reactivity screening.

Quantitative Comparison of Receptor Binding Affinity

A critical step in characterizing a drug candidate's selectivity is to screen it against a panel of known receptors, ion channels, and enzymes. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at each off-target.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Receptor/Target FamilySpecific Receptor/TargetLigandKi (nM)% Inhibition at 1 µM
Primary Target PAF Receptor [3H]-PAF 0.057 100%
G-Protein Coupled Receptors (GPCRs)Adrenergic α1A[3H]-Prazosin>10,000<10%
Adrenergic β1[3H]-CGP-12177>10,000<5%
Dopamine D2[3H]-Spiperone>10,000<15%
Serotonin 5-HT2A[3H]-Ketanserin>10,000<5%
Muscarinic M1[3H]-Pirenzepine>10,000<10%
Histamine H1[3H]-Pyrilamine>10,000<20%
Benzodiazepine (B76468) (Central)[3H]-Flunitrazepam5,00030%
Ion ChannelshERG[3H]-Astemizole>10,000<5%
Calcium Channel (L-type)[3H]-Nitrendipine>10,000<10%
EnzymesCOX-1Arachidonic Acid>10,000<2%
COX-2Arachidonic Acid>10,000<5%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. A structurally related PAF receptor antagonist, Apafant, was reported to have modest cross-reactivity with the central benzodiazepine receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess receptor cross-reactivity.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of receptors by measuring its ability to displace a known radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, specific to the receptor being assayed.

  • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To assess the functional effect (agonistic or antagonistic) of this compound on various receptors.

Example: Calcium Mobilization Assay for a Gq-coupled GPCR

  • Cell Culture: Cells stably expressing the receptor of interest are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: this compound is added at various concentrations to the cells and incubated.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a calcium response.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonistic potency (IC50). To test for agonist activity, the compound is added alone, and any resulting increase in fluorescence is measured.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual frameworks of receptor signaling and the experimental process for evaluating cross-reactivity.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAF_Receptor PAF Receptor (Primary Target) This compound->PAF_Receptor Blocks Off_Target_Receptor Off-Target Receptor (e.g., GPCR, Ion Channel) This compound->Off_Target_Receptor No significant binding PAF PAF PAF->PAF_Receptor Binds G_Protein G-Protein PAF_Receptor->G_Protein Activates No_Cellular_Response No Cellular Response Off_Target_Receptor->No_Cellular_Response Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) G_Protein->Second_Messenger Modulates Cellular_Response_Blocked Cellular Response (Blocked) Second_Messenger->Cellular_Response_Blocked

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Binding Assay cluster_analysis Data Analysis Compound This compound (Test Compound) Incubation Incubation of Compound, Receptor, and Radioligand Compound->Incubation Receptor_Panel Panel of Receptors (Membrane Preparations) Receptor_Panel->Incubation Radioligand Radiolabeled Ligand (Specific for each receptor) Radioligand->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Selectivity_Profile Generate Selectivity Profile Ki->Selectivity_Profile

References

Foropafant in Asthma: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of asthma therapeutics, understanding the efficacy of novel compounds is paramount. This guide provides a comparative analysis of foropafant (SR27417A), a potent platelet-activating factor (PAF) antagonist, with other PAF antagonists that have been evaluated in clinical studies for asthma.

Executive Summary

This compound, a thiazole (B1198619) derivative, has demonstrated a modest but statistically significant inhibitory effect on the late asthmatic response (LAR) to allergen challenges in clinical trials. This sets it apart from other PAF antagonists, such as WEB2086 (apafant) and UK74505, which largely failed to show significant clinical benefit in similar studies. While this compound did not impact the early asthmatic response (EAR) or baseline airway hyperresponsiveness, its effect on the LAR suggests a potential role for PAF in the inflammatory cascade of asthma. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways to provide a comprehensive comparison.

Data Presentation: Efficacy of PAF Antagonists in Asthma

The following tables summarize the key quantitative data from clinical trials investigating the efficacy of this compound and its comparators in asthmatic patients.

Table 1: Efficacy of this compound (SR27417A) in Allergen-Induced Asthma

ParameterPlaceboThis compound (SR27417A)p-valueCitation
Late Asthmatic Response (LAR)
Mean Max % Fall in FEV129 ± 6%23.5 ± 5.4%< 0.05[1]
AUC LAR (4-10h)107 ± 2479 ± 17< 0.05[1]
Early Asthmatic Response (EAR)
Mean Max % Fall in FEV1No significant effect reportedNo significant effect reportedNS[1]
Airway Hyperresponsiveness
Allergen-induced changesNo significant effect reportedNo significant effect reportedNS[1]
PAF-Induced Changes
Increase in Rrs-Attenuated by 90-65%< 0.01[2]
Decrease in PaO2 (5 min)-Attenuated by 57%< 0.025[2]
Increase in PA-a,O2 (5 min)-Attenuated by 68%< 0.025[2]
Neutropenia (5 min)-Attenuated by 140%< 0.025[2]

FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve; Rrs: Respiratory system resistance; PaO2: Arterial oxygen tension; PA-a,O2: Alveolar-arterial oxygen difference. Data are presented as mean ± SEM.

Table 2: Efficacy of Comparator PAF Antagonists in Allergen-Induced Asthma

CompoundParameterResultCitation
WEB2086 (Apafant) Early Asthmatic Response (% fall in FEV1)No significant effect (Placebo: 18.4 ± 4.4%; WEB2086: 18.9 ± 4.4%)[3]
Late Asthmatic Response (% fall in FEV1)No significant effect (Placebo: 21.7 ± 5.3%; WEB2086: 21.2 ± 3.0%)[3]
Allergen-induced airway hyperresponsivenessNo significant effect[3]
Inhaled steroid requirements in chronic asthmaNo significant benefit[4]
UK74505 Allergen-induced early and late responsesNo effect[5]
Allergen-induced airway hyperresponsivenessNo effect[5]
Modipafant (UK-80,067) Diurnal PEF variation, FEV1, rescue medication use, symptom score, airway responsiveness in chronic asthmaNo significant difference from placebo[6]

PEF: Peak Expiratory Flow.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

This compound (SR27417A) Allergen Challenge Study Protocol[1]
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 12 male subjects with mild atopic asthma.

  • Treatment Regimen: Participants received either this compound (10 mg daily) or a matching placebo orally for one week. After a washout period, they crossed over to the other treatment.

  • Allergen Challenge: Following each treatment period, subjects underwent an allergen inhalation challenge with an allergen to which they had previously shown a dual asthmatic response.

  • Efficacy Endpoints:

    • Early Asthmatic Response (EAR): Measured as the maximum percentage fall in Forced Expiratory Volume in one second (FEV1) within the first 2 hours post-challenge.

    • Late Asthmatic Response (LAR): Measured as the maximum percentage fall in FEV1 between 4 and 10 hours post-challenge and the area under the curve (AUC) of the FEV1 percentage fall versus time curve during this period.

    • Airway Hyperresponsiveness: Assessed by histamine (B1213489) challenge 24 hours before and 34 hours after the allergen challenge.

WEB2086 (Apafant) Allergen Challenge Study Protocol[3]
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Eight atopic, mildly asthmatic subjects.

  • Treatment Regimen: Participants received either WEB2086 (100 mg three times a day) or a matching placebo orally for one week.

  • Allergen Challenge: After each treatment week, subjects inhaled a previously determined dose of allergen.

  • Efficacy Endpoints:

    • Early Asthmatic Response (EAR): Measured as the maximal fall in FEV1 between 0 and 1 hour post-challenge.

    • Late Asthmatic Response (LAR): Measured as the maximal fall in FEV1 between 3 and 7 hours post-challenge.

    • Airway Hyperresponsiveness: Histamine challenge was performed 24 hours before and after the allergen challenge.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental designs can aid in a deeper understanding of the drug's mechanism and the studies conducted.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_Response Inflammatory Response (e.g., Eosinophil activation, Bronchoconstriction) Ca2->Inflammatory_Response Leads to PKC->Inflammatory_Response Leads to This compound This compound (Antagonist) This compound->PAFR Blocks

Platelet-Activating Factor (PAF) Receptor Signaling Pathway.

The diagram above illustrates the signaling cascade initiated by PAF binding to its G-protein coupled receptor (GPCR). This activation leads to the production of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of protein kinase C (PKC). These events trigger a downstream inflammatory response. This compound acts as an antagonist, blocking the binding of PAF to its receptor and thereby inhibiting this signaling pathway.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period (Crossover Design) cluster_challenge Allergen Challenge & Efficacy Assessment Patient_Recruitment Recruit Mild Atopic Asthmatic Patients Inclusion_Criteria Inclusion Criteria: - Mild Asthma - Atopic - Dual response to allergen Patient_Recruitment->Inclusion_Criteria Baseline_Measurements Baseline Measurements: - FEV1 - Airway Hyperresponsiveness (PC20) Inclusion_Criteria->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_A Treatment A: This compound (e.g., 10mg/day for 1 week) Randomization->Treatment_A Treatment_B Treatment B: Placebo for 1 week Randomization->Treatment_B Washout Washout Period Allergen_Challenge Inhaled Allergen Challenge Treatment_A->Allergen_Challenge Treatment_B->Allergen_Challenge Crossover Crossover to other treatment arm EAR_Measurement Measure Early Asthmatic Response (EAR) (FEV1 at 0-2h) Allergen_Challenge->EAR_Measurement LAR_Measurement Measure Late Asthmatic Response (LAR) (FEV1 at 4-10h) EAR_Measurement->LAR_Measurement Post_AHR Measure Post-Challenge Airway Hyperresponsiveness LAR_Measurement->Post_AHR

References

Foropafant: A Comparative Analysis of a Potent PAF Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Foropafant's experimental findings with alternative Platelet-Activating Factor (PAF) receptor antagonists. The data presented is supported by experimental evidence to aid in the evaluation of its therapeutic potential.

This compound (SR27417) is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and allergic conditions. This guide summarizes key experimental data for this compound and compares it with other well-characterized PAF receptor antagonists, including Apafant (WEB 2086), Rupatadine (B1662895), and the natural product Ginkgolide B.

In Vitro Comparative Data: Receptor Binding and Functional Inhibition

The following tables summarize the in vitro potency of this compound and its alternatives in receptor binding assays and functional assays measuring the inhibition of PAF-induced platelet aggregation.

Table 1: Comparative PAF Receptor Binding Affinity

CompoundReceptor SourceRadioligandAssay TypeKi (nM)
This compound (SR27417) Rabbit Platelets[3H]PAFCompetitive Binding0.057[1]
Apafant (WEB 2086)Human Platelets[3H]PAFCompetitive Binding9.9[2]
RupatadineRabbit Platelet Membranes[3H]WEB-2086Competitive Binding550[3]
Ginkgolide B Derivative (7α-chloro ginkgolide B)Cloned PAF ReceptorsNot SpecifiedCompetitive Binding110[4]

Table 2: Comparative Inhibition of PAF-Induced Platelet Aggregation

CompoundPlatelet SourceIC50 (µM)
This compound (SR27417) Rabbit and Human PlateletsPotent inhibition (specific value not cited)[1]
Apafant (WEB 2086)Human Platelets0.17[5]
RupatadineHuman Platelet-Rich Plasma0.68[6]
Ginkgolide BNot Specified3.6[7]

In Vivo and Clinical Efficacy: A Comparative Overview

The therapeutic potential of these PAF receptor antagonists has been investigated in various preclinical and clinical settings.

This compound (SR27417A) has demonstrated a modest inhibitory effect on the late asthmatic response in allergen-challenged asthmatic subjects.[8]

Apafant (WEB 2086) has been evaluated in animal models of allergic conjunctivitis, where it showed a significant reduction in clinical symptoms.[9] However, clinical trials in asthma did not show significant attenuation of allergen-induced early or late responses.[10][11]

Ginkgolide B , a natural PAF receptor antagonist, has shown neuroprotective effects in animal models of ischemic stroke.[15] Clinical trials in patients with acute ischemic stroke suggest that treatment with ginkgolide in combination with standard therapy may improve neurological function.[6]

Experimental Protocols

PAF Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to the PAF receptor.

  • Membrane Preparation: Platelet membranes are prepared from rabbit or human platelets through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Reaction: In a multi-well plate, the following are added in order:

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • A fixed concentration of radiolabeled PAF ligand (e.g., [3H]PAF).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known PAF receptor antagonist for the standard curve.

    • The prepared platelet membrane suspension.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay

This protocol describes a general method for assessing the ability of a compound to inhibit PAF-induced platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human or animal donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.

  • Aggregation Measurement:

    • A sample of PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.

    • A baseline light transmission is established.

    • The test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a short period.

    • A specific concentration of a PAF agonist is added to induce platelet aggregation.

  • Data Recording and Analysis: The change in light transmission over time is recorded as an aggregation curve. The maximum aggregation percentage is determined. The IC50 value, which is the concentration of the test compound that inhibits 50% of the maximum aggregation induced by the PAF agonist, is then calculated.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation & Inflammatory Responses Ca2->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Leads to This compound This compound This compound->PAFR Blocks

PAF Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo & Clinical Studies prep Prepare Platelet Membranes/PRP binding_assay Competitive Receptor Binding Assay prep->binding_assay aggregation_assay Platelet Aggregation Inhibition Assay prep->aggregation_assay calc_ki Calculate Ki binding_assay->calc_ki calc_ic50 Calculate IC50 aggregation_assay->calc_ic50 animal_models Disease Animal Models (e.g., Asthma, Allergic Rhinitis) calc_ki->animal_models calc_ic50->animal_models clinical_trials Human Clinical Trials animal_models->clinical_trials efficacy_safety Evaluate Efficacy & Safety clinical_trials->efficacy_safety

Comparative Experimental Workflow

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Foropafant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Foropafant, a potent, selective, and orally active antagonist of the platelet-activating factor (PAF) receptor. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing health risks and environmental impact. Adherence to these procedures is critical for laboratory safety and regulatory compliance.

This compound is classified as a hazardous substance with significant acute toxicity and environmental hazards. The following classifications have been identified:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.

Due to these hazards, under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. Environmental release must be strictly avoided.

Quantitative Hazard Data

Hazard ClassificationCategoryGHS Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation2H330: Fatal if inhaled
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be followed in conjunction with all applicable local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Unused or Surplus this compound: Must be treated as acutely toxic hazardous waste.

  • Contaminated Materials: Any items that have come into direct contact with this compound, including personal protective equipment (PPE), spill cleanup materials (e.g., absorbent pads), and laboratory glassware, must be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Containers that once held this compound are also considered hazardous waste unless properly decontaminated. Due to its acute toxicity, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste. After triple rinsing, the container can be managed as non-hazardous waste, but labels should be defaced to prevent reuse.

2. Spill Management:

In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental release.

  • Immediate Actions:

    • Evacuate non-essential personnel from the area.

    • If the spill involves dust or aerosol generation, and it is safe to do so, shut down any ignition sources.

    • Ensure the area is well-ventilated, but avoid actions that could disperse the powder.

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material such as sand, earth, or a commercial spill kit for chemicals.

    • Carefully collect the absorbed material and spilled substance into a clearly labeled, sealable container for hazardous waste.

    • Do not use water to wash the spill away, as this will contaminate the drainage system.

    • Clean the spill area with a detergent and water, and collect the cleaning materials for disposal as hazardous waste.

3. Final Disposal:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials and rinsate from container cleaning, in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the waste and kept securely closed except when adding waste.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "contaminated debris").

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Pickup:

    • Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of the waste yourself.

Experimental Protocols

Specific experimental protocols for the degradation or neutralization of this compound are not publicly available. The recommended procedure is to manage it as a stable chemical compound and dispose of it via high-temperature incineration by a licensed hazardous waste facility.

Logical Workflow for this compound Disposal

Foropafant_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Handling cluster_2 Waste Accumulation cluster_3 Final Disposal Unused_this compound Unused/Surplus This compound Segregate Segregate as Acutely Toxic Waste Unused_this compound->Segregate Contaminated_Materials Contaminated Materials (PPE, etc.) Contaminated_Materials->Segregate Empty_Containers Empty this compound Containers Triple_Rinse Triple Rinse Container Empty_Containers->Triple_Rinse Waste_Container Labeled Hazardous Waste Container Segregate->Waste_Container Collect_Rinsate Collect Rinsate Triple_Rinse->Collect_Rinsate Deface_and_Dispose_Container Deface_and_Dispose_Container Triple_Rinse->Deface_and_Dispose_Container Dispose of rinsed container as non-hazardous Collect_Rinsate->Waste_Container EHS_Pickup Arrange Pickup by EHS/Licensed Contractor Waste_Container->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound and associated waste materials.

Personal protective equipment for handling Foropafant

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for use in humans.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Foropafant. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent compound.

Risk Assessment and Hazard Identification

Engineering Controls

Engineering controls are the primary method for minimizing exposure to potent compounds.

  • Ventilation: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols.

  • Containment: For procedures with a high potential for aerosol generation, such as sonication or vortexing, use of a glove box or other containment enclosure is recommended.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required PPE Recommended PPE
Weighing and Aliquoting (Solid) Lab coat, Nitrile gloves (double-gloving recommended), Safety glasses with side shieldsDisposable sleeve covers, Face shield
Solution Preparation Lab coat, Nitrile gloves, Safety glasses with side shieldsChemical splash goggles, Disposable apron
In-vitro/In-vivo Dosing Lab coat, Nitrile gloves, Safety glasses with side shieldsChemical splash goggles, Face shield
Waste Disposal Lab coat, Nitrile gloves (heavy-duty recommended), Safety glasses with side shieldsChemical splash goggles, Disposable apron

Experimental Protocols: Safe Handling Procedures

4.1. Weighing Solid this compound:

  • Perform all weighing operations within a chemical fume hood or a powder containment hood.

  • Wear a lab coat, double nitrile gloves, and safety glasses with side shields.

  • Use a disposable weighing dish to prevent contamination of balances.

  • Handle the compound gently to avoid generating dust.

  • After weighing, carefully clean the spatula and the weighing area with a damp cloth, which should then be disposed of as hazardous waste.

4.2. Preparing Stock Solutions:

  • Conduct all solution preparation steps in a chemical fume hood.

  • Wear a lab coat, nitrile gloves, and safety glasses.

  • Add the solvent to the solid this compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

4.3. Spills and Decontamination:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbed material in a sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), and wipe the area clean.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, weighing dishes, and absorbent materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Needles and syringes used for dosing should be disposed of in a designated sharps container for hazardous waste.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling this compound task Assess Task: - Weighing Solid? - Preparing Solution? - Administering? start->task weighing Weighing Solid: - Fume Hood/Containment Hood - Double Gloves - Safety Glasses - Lab Coat task->weighing Solid solution Solution Prep: - Fume Hood - Nitrile Gloves - Safety Glasses - Lab Coat task->solution Liquid Prep admin Administration: - Nitrile Gloves - Safety Glasses - Lab Coat task->admin Administration disposal Dispose of all contaminated materials as hazardous waste weighing->disposal solution->disposal admin->disposal

Caption: PPE Selection Workflow for Handling this compound.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.